Haloprogin
Description
This compound is used as a topical ointment or cream in the treatment of Tinea infections. Tinea infections are superficial fungal infections caused by three species of fungi collectively known as dermatophytes (Trichophyton, Microsporum and Epidermophyton). Commonly these infections are named for the body part affected, including tinea corporis (general skin), tinea cruris (groin), and tinea pedis (feet). This compound is a halogenated phenolic ether administered topically for dermotaphytic infections. The mechanism of action is unknown, but it is thought to be via inhibition of oxygen uptake and disruption of yeast membrane structure and function. This compound is no longer available in the United States and has been discontinued.
This compound is an antifungal agent used as a topical cream. It was discontinued in favor of newer antifungals with fewer side effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
minor descriptor (73-86); on-line & INDEX MEDICUS search PHENYL ETHERS (73-86)
Properties
IUPAC Name |
1,2,4-trichloro-5-(3-iodoprop-2-ynoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3IO/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTETYYAZBPJBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046865 | |
| Record name | Haloprogin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Haloprogin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.01e-03 g/L | |
| Record name | Haloprogin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
777-11-7 | |
| Record name | Haloprogin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloprogin [USAN:USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloprogin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | haloprogin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Haloprogin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Haloprogin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPROGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIU7053OWL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Haloprogin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-115, 113.5 °C | |
| Record name | Haloprogin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Haloprogin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Haloprogin on Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloprogin, a synthetic halogenated phenolic ether, is an antifungal agent previously used for the topical treatment of dermatophytic and Candida infections. Although it has been largely superseded by newer antifungal agents with fewer side effects, its mechanism of action against Candida albicans remains a subject of scientific interest. This technical guide provides a detailed overview of the current understanding of this compound's antifungal mechanism, focusing on its effects on Candida albicans. The primary fungicidal activities of this compound are attributed to a dual mechanism: the inhibition of cellular respiration and the disruption of the plasma membrane integrity. This guide synthesizes available quantitative data, outlines detailed experimental protocols for investigating its mechanism of action, and provides visualizations of the proposed molecular interactions and experimental workflows.
Core Mechanism of Action
The fungicidal effect of this compound against Candida albicans is primarily understood through the foundational work of Harrison and Zygmunt (1974), which indicated a multi-faceted impact on the fungal cell. The mechanism is not attributed to a single target but rather a combination of effects that lead to cell death. The two primary proposed mechanisms are:
-
Inhibition of Oxygen Uptake: this compound significantly inhibits the oxygen consumption of C. albicans. This disruption of cellular respiration would lead to a critical reduction in ATP synthesis, thereby compromising essential cellular functions that are dependent on energy.
-
Disruption of Cell Membrane Integrity: The compound is also proposed to directly affect the fungal cell membrane, leading to a loss of intracellular components. This is evidenced by the leakage of potassium ions from the cell upon treatment with this compound.
Secondary effects on protein and nucleic acid synthesis have been observed, but these are considered to be less significant contributors to its primary fungicidal action.
Below is a diagram illustrating the proposed dual mechanism of action of this compound on Candida albicans.
Caption: Proposed dual mechanism of action of this compound on Candida albicans.
Quantitative Data
Quantitative data on the efficacy of this compound against Candida albicans is limited, primarily originating from older studies. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from a study by Langsadl and Jedlickova (1979)[1][2].
| Antifungal Agent | Inoculum Size (CFU/mL) | MIC Range (mg/L) | Notes |
| This compound | 1.6 x 104 | 0.2 - 6.2 | Against freshly isolated strains of C. albicans. |
| Jaritin | 1.6 x 104 | 0.1 - 1.5 | A comparative antifungal agent. |
| Clotrimazole | 1.6 x 104 | 0.01 - 0.7 | Activity is dependent on inoculum size. |
| Miconazole | 1.6 x 104 | 0.1 - 3.1 | Activity is dependent on inoculum size. |
Data from Langsadl and Jedlickova, 1979.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments that would be employed to investigate the mechanism of action of an antifungal agent like this compound on Candida albicans.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
Caption: Experimental workflow for MIC determination.
Protocol:
-
Inoculum Preparation: Candida albicans is cultured overnight in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 30°C. The cell suspension is then diluted to a standardized concentration (e.g., 1-5 x 105 CFU/mL) in RPMI-1640 medium.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: The standardized fungal inoculum is added to each well containing the drug dilution.
-
Controls: A positive control (inoculum without the drug) and a negative control (medium without inoculum) are included.
-
Incubation: The plate is incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the organism.
Oxygen Consumption Assay
This assay measures the effect of the antifungal agent on the respiratory activity of C. albicans.
Caption: Experimental workflow for oxygen consumption assay.
Protocol:
-
Cell Preparation: C. albicans cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., PBS).
-
Respirometry: The washed cells are resuspended in a respiration buffer and placed in the chamber of an oxygen electrode (e.g., a Clark-type electrode or a high-resolution respirometer).
-
Baseline Measurement: The basal rate of oxygen consumption is measured.
-
Drug Addition: this compound is added to the chamber at various concentrations, and the change in the rate of oxygen consumption is monitored over time.
-
Data Analysis: The percentage inhibition of oxygen consumption is calculated relative to the basal rate and an untreated control.
Membrane Integrity Assay (Potassium Ion Leakage)
This assay assesses damage to the cell membrane by measuring the efflux of intracellular potassium ions.
Protocol:
-
Cell Preparation: C. albicans cells are prepared as described for the oxygen consumption assay.
-
Drug Treatment: The cells are incubated with various concentrations of this compound for a defined period.
-
Separation of Cells: The cell suspension is centrifuged to separate the cells from the supernatant.
-
Potassium Measurement: The concentration of potassium ions in the supernatant is measured using an atomic absorption spectrophotometer or a potassium-selective electrode.
-
Controls: An untreated control is used to measure baseline potassium leakage, and a positive control (e.g., treatment with a known membrane-disrupting agent like amphotericin B or heat-killing) is used to determine the total intracellular potassium content.
-
Data Analysis: The amount of potassium leakage is expressed as a percentage of the total intracellular potassium.
Macromolecule Synthesis Assays (Radiolabeled Precursor Incorporation)
These assays measure the effect of the drug on the synthesis of proteins and nucleic acids.
Protocol:
-
Cell Culture and Drug Treatment: C. albicans cells are grown in a defined medium and treated with this compound at various concentrations.
-
Radiolabeling: A radiolabeled precursor is added to the culture. For protein synthesis, 3H-leucine or 35S-methionine is used. For RNA synthesis, 3H-uridine is used, and for DNA synthesis, 3H-adenine or 3H-thymidine can be used (though incorporation in fungi can be inefficient).
-
Incubation: The cultures are incubated for a specific period to allow for the incorporation of the radiolabel.
-
Harvesting and Precipitation: The cells are harvested, and the macromolecules are precipitated using an acid (e.g., trichloroacetic acid, TCA).
-
Quantification: The amount of radioactivity incorporated into the acid-insoluble fraction is measured using a scintillation counter.
-
Data Analysis: The inhibition of synthesis is calculated as the percentage reduction in radiolabel incorporation compared to an untreated control.
Signaling Pathways and Molecular Interactions
The current body of literature does not provide detailed information on specific signaling pathways in Candida albicans that are directly modulated by this compound. The primary effects appear to be direct physicochemical interactions with the components of the respiratory chain in the mitochondria and with the lipids and proteins of the cell membrane. Further research would be required to elucidate any downstream signaling events that may be triggered by the initial insult to cellular respiration and membrane integrity.
Conclusion
The mechanism of action of this compound against Candida albicans is understood to be a dual assault on the fungal cell, involving the inhibition of oxygen uptake and the disruption of the cell membrane. While the drug is no longer in widespread clinical use, the study of its mechanism provides valuable insights into the vulnerabilities of C. albicans. The experimental protocols detailed in this guide represent the standard methodologies that can be employed to further investigate the molecular details of this compound's action or to characterize the mechanisms of novel antifungal compounds. Future research could focus on identifying the specific molecular targets within the respiratory chain and the cell membrane to provide a more complete picture of how this compound exerts its fungicidal effects.
References:
-
Harrison, E. F., & Zygmunt, W. A. (1974). This compound: mode of action studies in Candida albicans. Canadian journal of microbiology, 20(9), 1241–1245.
-
Langsadl, L., & Jedlickova, Z. (1979). Sensitivity of strains of Candida albicans to jaritin, this compound, clotrimazole and miconazole. Postgraduate medical journal, 55(647), 695–696.[1][2]
References
The Chemical Synthesis of Haloprogin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of Haloprogin (3-Iodo-2-propynyl 2,4,5-trichlorophenyl ether), a topical antifungal agent. The synthesis is a multi-step process commencing from readily available chlorinated benzene derivatives. This document outlines the primary synthetic pathways for the key intermediate, 2,4,5-trichlorophenol, and subsequently details the final two-step conversion to this compound. All experimental protocols are presented with the necessary detail for replication in a laboratory setting.
Summary of Synthetic Pathways
The synthesis of this compound can be conceptually divided into two main stages:
-
Preparation of 2,4,5-Trichlorophenol: This crucial intermediate can be synthesized via two primary routes:
-
Route A: Alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene.
-
Route B: Diazotization of 2,4,5-trichloroaniline, followed by hydrolysis. 2,4,5-trichloroaniline itself is typically prepared from 1,2,4-trichlorobenzene.
-
-
Synthesis of this compound from 2,4,5-Trichlorophenol: This is a two-step process:
-
Step 1: Etherification: Reaction of 2,4,5-trichlorophenol with propargyl bromide to form 1,2,4-trichloro-5-(prop-2-yn-1-yloxy)benzene.
-
Step 2: Iodination: Iodination of the terminal alkyne to yield this compound.
-
The following sections provide detailed experimental protocols and data for each of these synthetic steps.
Data Presentation
Table 1: Summary of Reactants and Yields for the Synthesis of 2,4,5-Trichlorophenol
| Synthesis Route | Starting Material | Key Reagents | Product | Reported Yield (%) |
| Route A | 1,2,4,5-Tetrachlorobenzene | Sodium Hydroxide, Methanol | 2,4,5-Trichlorophenol | Not Specified |
| Route B | 2,4,5-Trichloroaniline | Sulfuric Acid, Sodium Nitrite, Copper(II) Sulfate | 2,4,5-Trichlorophenol | 75.8[1] |
Table 2: Summary of Reactants and Yields for the Synthesis of this compound
| Synthesis Step | Starting Material | Key Reagents | Product | Reported Yield (%) |
| Step 1: Etherification | 2,4,5-Trichlorophenol | Propargyl Bromide, Potassium Carbonate | 1,2,4-Trichloro-5-(prop-2-yn-1-yloxy)benzene | 95 |
| Step 2: Iodination | 1,2,4-Trichloro-5-(prop-2-yn-1-yloxy)benzene | N-Iodosuccinimide, Silver Nitrate | This compound | 98 |
Experimental Protocols
Synthesis of 2,4,5-Trichlorophenol
Route A: From 1,2,4,5-Tetrachlorobenzene
This method involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene.
-
Experimental Protocol:
-
An autoclave is charged with 432 g (2 moles) of 1,2,4,5-tetrachlorobenzene, 160 g (4 moles) of sodium hydroxide, and 1000 mL of methanol.[2]
-
The autoclave is sealed and heated. The reaction mixture is heated to 180°C and maintained at this temperature for six hours.[2]
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid).
-
The precipitated 2,4,5-trichlorophenol is then isolated. This can be achieved by pouring the mixture into water, followed by extraction with an organic solvent such as benzene.[3]
-
The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to yield 2,4,5-trichlorophenol.[3]
-
Route B: From 2,4,5-Trichloroaniline
This procedure involves the diazotization of 2,4,5-trichloroaniline followed by a Sandmeyer-type reaction.
-
Experimental Protocol:
-
Diazotization: 930 g of 2,4,5-trichloroaniline is dissolved in 7920 g of a 30% sulfuric acid solution. The solution is cooled to approximately 8°C. A solution of 460 g of sodium nitrite in 1500 mL of water is added dropwise with stirring, maintaining the temperature at 8°C to form the diazonium salt.[1]
-
Hydrolysis: In a separate reaction vessel, 615 g of copper(II) sulfate pentahydrate is added to 2200 g of a 30% sulfuric acid solution, and the temperature is maintained at around 80°C. The previously prepared diazonium salt solution is added dropwise to this mixture. The reaction is monitored by GC until completion.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with dichloroethane. The organic layer is separated, and the solvent is removed by rotary evaporation to yield a pale yellow solid of 2,4,5-trichlorophenol.[1]
-
Synthesis of this compound
The following two-step procedure is adapted from the supplementary information of a publication in CrystEngComm.
Step 1: Synthesis of 1,2,4-Trichloro-5-(prop-2-yn-1-yloxy)benzene
-
Experimental Protocol:
-
A mixture of 2,4,5-trichlorophenol (1.0 eq), propargyl bromide (1.2 eq), and potassium carbonate (1.5 eq) in acetone is prepared.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 1,2,4-trichloro-5-(prop-2-yn-1-yloxy)benzene as a white solid.
-
Step 2: Synthesis of this compound (1,2,4-Trichloro-5-((3-iodoprop-2-yn-1-yl)oxy)benzene)
-
Experimental Protocol:
-
To a solution of 1,2,4-trichloro-5-(prop-2-yn-1-yloxy)benzene (1.0 eq) in acetone, N-iodosuccinimide (1.2 eq) and silver nitrate (0.1 eq) are added.
-
The reaction mixture is stirred at room temperature for 12 hours in the dark.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: petroleum ether) to give this compound as a white solid.
-
Mandatory Visualization
The overall synthetic pathway for this compound is depicted in the following diagrams.
Caption: Overall synthetic scheme for this compound.
Caption: Experimental workflow for this compound synthesis.
References
Haloprogin's Effect on Fungal Respiratory Chain Complexes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloprogin, a halogenated phenolic ether, is a topical antifungal agent known for its efficacy against dermatophytes. While its general mechanism is understood to involve the inhibition of oxygen uptake and disruption of fungal cell membranes, a detailed understanding of its specific interactions with the mitochondrial respiratory chain has remained less elucidated. This technical guide synthesizes the available data on this compound's impact on fungal respiration, detailing established knowledge and presenting a hypothesized mechanism of action at the level of the individual respiratory chain complexes. This paper provides researchers with a comprehensive overview, including detailed experimental protocols for further investigation and quantitative data from seminal studies, to facilitate future research and drug development efforts in the field of antifungal agents targeting mitochondrial function.
Introduction
Fungal infections, particularly those caused by dermatophytes, present a significant clinical challenge. This compound has been utilized as a topical treatment for such infections, demonstrating fungicidal activity.[1] The primary mechanism of action of this compound is believed to be twofold: disruption of the fungal cell membrane integrity and inhibition of cellular respiration.[2] The latter effect points towards the mitochondria, and specifically the electron transport chain, as a key target. Understanding the precise molecular interactions between this compound and the fungal respiratory chain complexes is crucial for optimizing its therapeutic use and for the development of novel antifungal agents with similar mechanisms of action. This guide provides an in-depth analysis of the current knowledge and proposes avenues for future research.
Known Effects of this compound on Fungal Respiration
The foundational research on this compound's mode of action was conducted by Harrison and Zygmunt (1974) on Candida albicans. Their work unequivocally demonstrated that this compound significantly inhibits oxygen consumption in this pathogenic yeast. This inhibition of endogenous respiration is a key contributor to its fungicidal properties.[2]
Quantitative Data on Oxygen Uptake Inhibition
The seminal study by Harrison and Zygmunt provides the most direct quantitative data on the effect of this compound on fungal respiration.
| Fungal Species | This compound Concentration | Incubation Time | Percent Inhibition of Oxygen Utilization | Reference |
| Candida albicans | 50 µg/ml | 90 minutes | 70% | [2] |
Hypothesized Mechanism of Action on Respiratory Chain Complexes
While direct experimental evidence detailing this compound's effect on each of the five fungal respiratory chain complexes is not extensively available in the current body of scientific literature, its chemical structure as a halogenated phenolic ether allows for a reasoned hypothesis. Phenolic compounds are known to interfere with mitochondrial functions, often acting as protonophores (uncouplers of oxidative phosphorylation) or as direct inhibitors of respiratory chain components.
It is plausible that this compound, due to its lipophilic nature, readily partitions into the inner mitochondrial membrane. Here, it could exert its inhibitory effects through one or more of the following mechanisms:
-
Uncoupling of Oxidative Phosphorylation: As a phenolic compound, this compound may act as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis by Complex V (ATP synthase). This would lead to an increase in oxygen consumption without a corresponding increase in ATP production, ultimately leading to cellular energy depletion.
-
Direct Inhibition of Respiratory Complexes: this compound may directly bind to and inhibit the enzymatic activity of one or more of the respiratory chain complexes. Given that many inhibitors of the respiratory chain are hydrophobic molecules that interact with the quinone-binding sites, it is conceivable that this compound could interfere with the function of Complex I (NADH:ubiquinone oxidoreductase), Complex II (Succinate dehydrogenase), or Complex III (Cytochrome bc1 complex).
The following diagram illustrates the potential points of interference of this compound within the fungal respiratory chain.
Caption: Hypothesized sites of this compound's action on the fungal respiratory chain.
Experimental Protocols
To further elucidate the specific molecular targets of this compound within the fungal respiratory chain, a series of detailed biochemical assays are required. The following protocols provide a framework for such investigations.
Isolation of Fungal Mitochondria
A prerequisite for assaying the activity of individual respiratory chain complexes is the isolation of high-quality, functional mitochondria from the fungal species of interest (e.g., Candida albicans).
Caption: Workflow for the isolation of functional mitochondria from fungal cells.
Protocol:
-
Cell Culture and Harvest: Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium. Harvest the cells by centrifugation.
-
Spheroplast Formation: Resuspend the cell pellet in an osmotic stabilization buffer containing a cell wall-degrading enzyme (e.g., zymolyase or lyticase). Incubate until spheroplasts are formed.
-
Homogenization: Gently lyse the spheroplasts in a hypotonic buffer using a Dounce homogenizer.
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to pellet nuclei, unbroken cells, and large debris.
-
Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 12,000 x g for 15 minutes) to pellet the mitochondria.
-
-
Washing and Resuspension: Wash the mitochondrial pellet with a suitable buffer to remove cytosolic contaminants and resuspend in a final assay buffer.
Measurement of Overall Oxygen Consumption
This protocol is based on the method used by Harrison and Zygmunt (1974) and can be adapted for use with a Clark-type oxygen electrode for more precise measurements.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), a respiratory substrate (e.g., glucose), and the fungal cell suspension or isolated mitochondria.
-
Oxygen Electrode Calibration: Calibrate a Clark-type oxygen electrode according to the manufacturer's instructions.
-
Measurement:
-
Add the reaction mixture to the electrode chamber and allow the baseline rate of oxygen consumption to stabilize.
-
Introduce a known concentration of this compound (dissolved in a suitable solvent, with a solvent control run in parallel) into the chamber.
-
Record the rate of oxygen consumption over time.
-
-
Data Analysis: Calculate the percentage inhibition of oxygen consumption relative to the control.
Spectrophotometric Assays for Respiratory Chain Complex Activities
The following are generalized protocols for measuring the activity of each complex. These assays typically involve providing an artificial electron donor and acceptor and monitoring the change in absorbance of a specific chromophore. The assays should be performed in the presence and absence of varying concentrations of this compound to determine its inhibitory effect.
Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay:
-
Principle: Measures the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Reaction Mixture: Assay buffer, NADH, an artificial electron acceptor (e.g., decylubiquinone), and isolated mitochondria. The reaction is initiated by the addition of NADH. The rotenone-sensitive rate is considered as the specific Complex I activity.
Complex II (Succinate Dehydrogenase) Activity Assay:
-
Principle: Measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is observed as a decrease in absorbance at 600 nm.
-
Reaction Mixture: Assay buffer, succinate, DCPIP, and isolated mitochondria. The reaction is initiated by the addition of succinate.
Complex III (Cytochrome bc1 Complex) Activity Assay:
-
Principle: Measures the reduction of cytochrome c, which is observed as an increase in absorbance at 550 nm.
-
Reaction Mixture: Assay buffer, reduced coenzyme Q (e.g., decylubiquinol), oxidized cytochrome c, and isolated mitochondria. The antimycin A-sensitive rate is considered as the specific Complex III activity.
Complex IV (Cytochrome c Oxidase) Activity Assay:
-
Principle: Measures the oxidation of reduced cytochrome c, which is observed as a decrease in absorbance at 550 nm.
-
Reaction Mixture: Assay buffer, reduced cytochrome c, and isolated mitochondria. The reaction is initiated by the addition of the mitochondrial sample.
Complex V (ATP Synthase) Activity Assay:
-
Principle: Measures the ATP hydrolysis (ATPase) activity of the complex in reverse. The production of ADP is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.
-
Reaction Mixture: Assay buffer, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, NADH, and isolated mitochondria. The oligomycin-sensitive rate is considered as the specific Complex V activity.
Concluding Remarks and Future Directions
The available evidence strongly indicates that this compound's antifungal activity is, at least in part, due to the inhibition of mitochondrial respiration in fungi. While the seminal work in this area has provided a foundational understanding, a significant knowledge gap remains regarding the specific interactions of this compound with the individual complexes of the electron transport chain.
Future research should focus on systematically evaluating the effect of this compound on each of the five respiratory chain complexes using the detailed protocols outlined in this guide. Such studies would not only provide a more complete picture of this compound's mechanism of action but could also pave the way for the rational design of new antifungal agents that target specific, and potentially fungal-specific, components of the mitochondrial respiratory chain. The exploration of structure-activity relationships of this compound analogues could also yield compounds with improved potency and selectivity. A deeper understanding of how existing antifungals function at a molecular level is paramount to overcoming the growing challenge of antifungal resistance.
References
An In-Depth Technical Guide to the Early Discovery and Development of Haloprogin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloprogin, a synthetic halogenated phenolic ether, emerged in the mid-20th century as a topical antifungal agent for the treatment of superficial dermatomycoses. This technical guide provides a comprehensive overview of the early studies that defined its discovery and development. It delves into the seminal preclinical and clinical research that established its antifungal activity, elucidated its mechanism of action, and evaluated its clinical efficacy and safety. This document synthesizes quantitative data from key studies into structured tables for comparative analysis, details the experimental protocols employed, and visualizes complex biological processes and workflows through Graphviz diagrams. While this compound has largely been superseded by newer antifungal agents with more favorable side effect profiles, a review of its foundational research offers valuable insights into the principles of antifungal drug discovery and development.
Chemical Synthesis and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₄Cl₃IO |
| Molecular Weight | 361.39 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 113.5 °C |
| Solubility | Insoluble in water |
Preclinical In Vitro Studies
Early in vitro investigations were crucial in characterizing the antifungal spectrum and potency of this compound. The primary method used to quantify its activity was the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
Antifungal Spectrum of Activity
This compound demonstrated a broad spectrum of activity against various dermatophytes, yeasts, and some gram-positive bacteria. The seminal 1970 study by Harrison et al. established its efficacy against a range of clinically relevant fungi.
Table 2: In Vitro Antifungal Activity of this compound (MIC in µg/mL)
| Organism | This compound | Tolnaftate | Nystatin |
| Trichophyton mentagrophytes | 1.56 | 1.56 | >100 |
| Trichophyton rubrum | 1.56 | 1.56 | >100 |
| Microsporum canis | 3.12 | 3.12 | >100 |
| Epidermophyton floccosum | 1.56 | 1.56 | >100 |
| Candida albicans | 6.25 | >100 | 3.12 |
| Candida tropicalis | 12.5 | >100 | 6.25 |
Data extracted from Harrison et al., 1970.
Experimental Protocol: MIC Determination (Agar Dilution Method)
The in vitro antifungal activity of this compound was determined using a standardized agar dilution method.
Mechanism of Action
The precise molecular target of this compound has not been fully elucidated. However, early studies by Harrison and Zygmunt in 1974 provided significant insights into its mode of action, suggesting a multi-faceted effect on fungal cells, primarily targeting cellular respiration and membrane integrity.[1]
Inhibition of Oxygen Uptake
A key finding was that this compound significantly inhibits oxygen consumption in Candida albicans. This disruption of cellular respiration is believed to be a primary contributor to its fungicidal activity.
Table 3: Effect of this compound on Oxygen Uptake in Candida albicans
| Time (minutes) | % Inhibition of Oxygen Uptake |
| 30 | 60% |
| 90 | 70% |
Data from Harrison and Zygmunt, 1974.[1]
Disruption of Membrane Integrity
Further studies indicated that this compound disrupts the fungal cell membrane, leading to the loss of essential intracellular components. This was inferred from the leakage of potassium ions from treated fungal cells. However, unlike polyene antifungals such as Amphotericin B, this compound did not cause lysis of mammalian erythrocytes at concentrations up to 100 µg/mL, suggesting a degree of selective toxicity for fungal membranes.[1]
Effects on Macromolecular Synthesis
This compound was also found to inhibit the synthesis of proteins and nucleic acids, as evidenced by reduced uptake and incorporation of radiolabeled leucine and uridine. However, these effects were considered to be secondary to the primary effects on respiration and membrane function.[1]
References
Unveiling the Solid-State Landscape of Haloprogin: A Technical Guide to its Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of polymorphism in the chemical properties of Haloprogin, a topical antifungal agent. Understanding the different crystalline forms of an active pharmaceutical ingredient (API) is paramount in drug development, as these variations can significantly impact key physicochemical properties such as solubility, stability, and bioavailability. This document provides a comprehensive overview of the known polymorphs of this compound, detailing their synthesis, characterization, and relative thermodynamic stabilities.
Physicochemical Properties of this compound Polymorphs
Three distinct polymorphic forms of this compound, designated as 1a , 1b , and 1c , have been identified and characterized.[1][2][3] The quantitative data gathered for these polymorphs are summarized in the tables below, offering a clear comparison of their key thermal properties and relative stabilities.
| Polymorph | Melting Point (°C) |
| 1a | 111 |
| 1b | 91 |
| 1c | Not reported |
Table 1: Melting Points of this compound Polymorphs. Polymorph 1a exhibits the highest melting point, suggesting a more stable crystal lattice compared to 1b .
| Polymorph | Relative Stability (kJ/mol) |
| 1a | Most Stable |
| 1b | 2.5 (less stable than 1a) |
| 1c | 17.1 (less stable than 1a) |
Table 2: Calculated Relative Stabilities of this compound Polymorphs. The thermodynamic stability follows the order 1a > 1b > 1c , with 1a being the most stable form.[1] This hierarchy is crucial for selecting the appropriate polymorph for pharmaceutical formulation to ensure product stability and shelf-life.
Experimental Protocols for Polymorph Characterization
The identification and characterization of this compound polymorphs were achieved through a series of well-defined experimental protocols. These methods are essential for researchers aiming to reproduce these findings or to develop new solid forms of the API.
Polymorph Synthesis and Crystallization
-
Polymorph 1a: Single crystals of polymorph 1a were obtained through the slow evaporation of a chloroform solution containing this compound at room temperature.[1]
-
Polymorphs 1b and 1c: A mixture of polymorphs 1b and 1c , along with the more stable 1a , was produced by allowing a chloroform solution of this compound to slowly diffuse into a saturated methanol solution of sodium acetate.[1] Sublimation of the crude powder of 1a at 80°C under vacuum also yielded a mixture of 1b and 1c crystals.[4]
Analytical Techniques
A suite of analytical techniques was employed to fully characterize the different solid forms of this compound:
-
Single-Crystal and Powder X-ray Diffraction (XRD): Used to determine the crystal structure and identify the unique packing arrangements of each polymorph.[1][4]
-
Differential Scanning Calorimetry (DSC): Performed on a Mettler Toledo DSC 823e to determine the melting points and thermal behavior of the polymorphs.[1]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Utilized to identify differences in the vibrational modes of the molecules within the different crystal lattices.[1][4]
-
Solid-State Nuclear Magnetic Resonance (SSNMR): Employed to probe the local chemical environment of the atoms within the solid state.[1][4]
The experimental workflow for identifying and characterizing this compound polymorphs is a systematic process that moves from synthesis to comprehensive analysis.
Figure 1: Experimental workflow for the synthesis and characterization of this compound polymorphs.
Supramolecular Interactions and Crystal Packing
The distinct crystal structures of the this compound polymorphs arise from different patterns of intermolecular interactions, primarily driven by halogen bonding.[1][2][3] The iodoalkyne moiety in this compound plays a crucial role as a halogen bond donor.[1]
In polymorph 1a , the iodine atom forms a halogen bond with the π-electron density of the triple bond of an adjacent molecule, leading to the formation of an infinite zig-zag chain.[1] This arrangement is further stabilized by antiparallel π-stacking interactions between the aromatic rings of neighboring molecules.
Figure 2: Supramolecular interactions in this compound polymorph 1a.
In contrast, polymorph 1b exhibits a different supramolecular assembly. Here, the iodine atom acts as a halogen bond donor to a chlorine atom of a neighboring molecule, resulting in the formation of a cyclic dimer.[1] These dimers are then linked by weaker hydrogen bonds involving a methylene hydrogen and a chlorine atom.
Figure 3: Supramolecular interactions in this compound polymorph 1b.
The distinct intermolecular interactions in each polymorph directly influence their crystal packing and, consequently, their macroscopic properties such as melting point and stability. The more extensive and stronger network of interactions in polymorph 1a likely contributes to its higher melting point and greater thermodynamic stability.
This comprehensive guide provides a foundational understanding of the polymorphic landscape of this compound. For drug development professionals, this knowledge is indispensable for ensuring the selection of the optimal solid form of the API, thereby guaranteeing the safety, efficacy, and stability of the final pharmaceutical product. Further research into the dissolution kinetics and bioavailability of each polymorph would be a valuable next step in fully elucidating their pharmaceutical potential.
References
Haloprogin: A New Frontier in Drug Repurposing? A Technical Guide to Unlocking its Latent Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Haloprogin, a topical antifungal agent discontinued due to local side effects, presents a compelling case for re-examination in the context of modern drug repurposing. This technical guide synthesizes the available preclinical data on its mechanism of action, highlighting a dual-pronged assault on cellular bioenergetics and membrane integrity. These mechanisms, while effective against fungal pathogens, are also of significant interest in oncology and infectious diseases. This document provides a foundational resource for researchers poised to explore the untapped therapeutic potential of this halogenated phenolic ether. We present a detailed analysis of its known molecular activities, collate quantitative data from seminal studies, and propose experimental pathways for future investigation.
Introduction
This compound is a synthetic iodinated aromatic ether that was previously used for the topical treatment of superficial tinea infections.[1][2] Despite its efficacy, it was withdrawn from the market due to a higher incidence of cutaneous side effects compared to newer antifungal agents.[1][2] The primary mechanism of its antifungal action, while not fully elucidated, is believed to involve the inhibition of oxygen uptake and the disruption of the fungal cell membrane structure and function.[1][3] This mode of action, particularly its impact on cellular respiration and membrane potential, suggests a broader bioactivity that may be harnessed for other therapeutic applications. This guide explores the scientific rationale for repurposing this compound, focusing on its potential applications in oncology and bacteriology.
Core Mechanism of Action
This compound's therapeutic potential is rooted in its fundamental effects on cellular physiology. Early studies in Candida albicans revealed that its fungicidal activity is likely attributable to two primary effects:
-
Inhibition of Cellular Respiration: this compound was shown to inhibit oxygen uptake in yeast, suggesting a direct or indirect effect on the mitochondrial electron transport chain.[4]
-
Disruption of Cell Membrane Integrity: The compound induces the loss of intracellular potassium (K+) ions from yeast cells, a hallmark of compromised cell membrane integrity.[4]
These effects are further substantiated by the known biological activities of its constituent chemical moieties: a halogenated phenolic ether and an iodo-propynyl group. Halogenated phenols have been demonstrated to interfere with mitochondrial energy transfer in isolated rat liver mitochondria, inducing K+ release and inhibiting the respiratory control index.[1] This suggests that the trichlorophenyl component of this compound likely contributes to its effects on cellular respiration. The iodo-propynyl group is also found in other biocides and is associated with altering cell membrane permeability.
Signaling Pathway and Molecular Interactions
While a specific protein target for this compound has not been identified, its mechanism can be conceptualized as a multi-target assault on cellular homeostasis. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed dual mechanism of this compound leading to cell death.
Repurposing Potential
The mechanisms of mitochondrial inhibition and membrane disruption are not exclusive to fungi and are established strategies in other therapeutic areas.
Oncology
Cancer cells often exhibit altered metabolic states, including a reliance on glycolysis even in the presence of oxygen (the Warburg effect). However, many cancer types retain functional mitochondria, which are increasingly recognized as viable therapeutic targets.
-
Mitochondrial Targeting: Agents that disrupt mitochondrial function can selectively induce apoptosis in cancer cells. The ability of the halogenated phenol component of this compound to interfere with mitochondrial energy transfer could be exploited to target the bioenergetics of tumor cells.[5]
-
Ionophoric Activity: The induction of potassium efflux suggests that this compound may function as an ionophore. The disruption of ion homeostasis is a known mechanism to induce apoptosis in cancer cells.
Antibacterial Agent
While developed as an antifungal, an early study noted that this compound also possesses activity against certain Gram-positive bacteria.[6][7] This antibacterial potential has not been subsequently explored.
-
Membrane-Active Antibacterial: The rise of antibiotic resistance has spurred interest in membrane-active agents, as they have a lower propensity for resistance development compared to drugs with specific protein targets. This compound's ability to disrupt cell membranes could be effective against bacteria, particularly Gram-positive organisms whose membranes are more exposed.
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies on this compound and its related chemical structures.
Table 1: In Vitro Antifungal and Antibacterial Activity of this compound (Data extracted from Harrison et al., 1970)
| Organism | Minimal Inhibitory Concentration (MIC) (µg/mL) |
| Trichophyton mentagrophytes | 0.78 |
| Microsporum canis | 1.56 |
| Candida albicans | 3.12 |
| Staphylococcus aureus | 1.56 |
| Streptococcus pyogenes | 3.12 |
Table 2: Effects of Halogenated Phenols on Rat Liver Mitochondria (Data extracted from Izushi et al., 1988)
| Compound | Concentration for 50% Inhibition of Respiratory Control Index (mM) | Concentration for 50% Release of K+ ions (mM) |
| p-Iodophenol | 0.05 | 0.08 |
| p-Bromophenol | 0.12 | 0.15 |
| p-Chlorophenol | 0.25 | 0.30 |
| Phenol | 2.5 | 3.0 |
Experimental Protocols
To facilitate further research, detailed methodologies from key cited experiments are provided below.
Determination of Antifungal Activity (in vitro)
-
Organisms: Cultures of various fungi, including dermatophytes and Candida species, are maintained on Sabouraud dextrose agar.
-
Inoculum Preparation: A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 1 x 10^6 cells/mL).
-
Broth Dilution Assay: A serial dilution of this compound is prepared in a suitable broth medium (e.g., Sabouraud dextrose broth). The fungal inoculum is added to each dilution.
-
Incubation: The cultures are incubated at an appropriate temperature (e.g., 28°C for dermatophytes, 37°C for Candida) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that prevents visible growth of the organism.
Measurement of Oxygen Consumption in Yeast
-
Cell Preparation: Candida albicans cells are grown to mid-log phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
Respirometry: Oxygen consumption is measured using a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.
-
Experimental Procedure: A suspension of yeast cells is placed in the chamber with a respiratory substrate (e.g., glucose). A baseline rate of oxygen consumption is established. This compound is then added at various concentrations, and the change in the rate of oxygen consumption is recorded.
Assessment of Potassium Ion Efflux
-
Cell Preparation: Yeast cells are prepared as described for respirometry and resuspended in a low-potassium buffer.
-
Potassium Measurement: The concentration of potassium ions in the extracellular medium is measured over time using a potassium-selective electrode or by atomic absorption spectroscopy.
-
Experimental Procedure: A baseline extracellular potassium concentration is measured. This compound is then added to the cell suspension, and the release of potassium into the medium is monitored at various time points.
Proposed Experimental Workflows for Repurposing
The following diagrams outline logical workflows for investigating the potential of this compound in oncology and as an antibacterial agent.
Caption: A stepwise approach for evaluating this compound in oncology.
References
- 1. Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound: a topical antifungal agent. | Semantic Scholar [semanticscholar.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound: a topical antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a Topical Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Haloprogin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloprogin is a topical synthetic antifungal agent previously used for the treatment of superficial fungal infections caused by dermatophytes and Candida species.[1][2] Although it has been largely superseded by newer antifungal agents with improved safety profiles, its unique chemical structure and historical efficacy warrant its use as a reference compound in antifungal drug discovery and comparative studies.[3] This document provides a detailed protocol for determining the in vitro antifungal susceptibility of this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Note: this compound is no longer available for clinical use in many countries, including the United States.[4]
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated. However, it is thought to exert its antifungal effect by inhibiting oxygen uptake and disrupting the structure and function of the fungal cell membrane.[1][4] This disruption leads to leakage of intracellular components and ultimately, cell death.
Caption: Hypothetical mechanism of action of this compound.
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in the literature. These values were determined using a tube dilution method.
| Fungal Species | Number of Strains | MIC Range (µg/mL) |
| Microsporum audouinii | 2 | 0.39 |
| Microsporum canis | 1 | 0.39 |
| Microsporum gypseum | 1 | 0.39 |
| Trichophyton mentagrophytes | 4 | 0.20 - 0.39 |
| Trichophyton rubrum | 1 | 0.39 |
| Trichophyton tonsurans | 1 | 0.39 |
| Epidermophyton floccosum | 1 | 0.39 |
| Candida albicans | - | Similar to dermatophytes |
Data adapted from Harrison et al., 1970.
Experimental Protocol: Broth Microdilution Method for this compound
This protocol is adapted from the CLSI M27 and EUCAST E.DEF 7.3.2 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sterile, 96-well U-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Sterile saline (0.85% NaCl)
-
Sabouraud Dextrose Agar (SDA)
-
Fungal isolates for testing
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Methods
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve in 100% DMSO to create a stock solution of 1600 µg/mL.
-
Store the stock solution at -20°C or below in small aliquots.[2]
-
-
Preparation of RPMI 1640 Medium:
-
Prepare RPMI 1640 medium according to the manufacturer's instructions.
-
Buffer the medium with MOPS to a pH of 7.0 at 25°C.
-
Sterilize by filtration.
-
-
Inoculum Preparation:
-
For Yeasts (Candida spp.):
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
For Dermatophytes (Trichophyton, Microsporum, Epidermophyton spp.):
-
Culture the dermatophyte on SDA at 28-30°C for 7-14 days to encourage sporulation.
-
Harvest conidia by gently scraping the surface of the culture with a sterile, wetted cotton swab.
-
Suspend the conidia in sterile saline and allow heavy particles to settle for 15-20 minutes.
-
Adjust the upper homogenous conidial suspension to a cell density of 1-3 x 10⁶ CFU/mL using a hemocytometer.
-
Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of 2-6 x 10⁴ CFU/mL.
-
-
-
Microtiter Plate Preparation:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 µg/mL to 16 µg/mL.
-
Add 100 µL of each this compound dilution to the appropriate wells.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
-
Incubation:
-
For Yeasts: Incubate the plates at 35°C for 24-48 hours.
-
For Dermatophytes: Incubate the plates at 28-30°C for 4-7 days.
-
-
Endpoint Determination (MIC Reading):
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles, but for compounds like this compound, a more conservative endpoint of ≥80% or complete inhibition may be appropriate) compared to the positive control.
-
The endpoint can be determined visually or spectrophotometrically by reading the optical density at 530 nm.
-
Caption: Experimental workflow for this compound susceptibility testing.
Conclusion
The provided protocol offers a standardized framework for evaluating the in vitro antifungal activity of this compound against a range of fungal pathogens. Adherence to established guidelines for inoculum preparation, medium composition, and incubation conditions is critical for generating reproducible and comparable data. While this compound is primarily of historical and research interest, these methods ensure that its activity can be accurately assessed in the context of modern antifungal drug development.
References
Application Notes & Protocols: Synthesis and Screening of Haloprogin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloprogin is a topical antifungal agent historically used for the treatment of dermatophytic infections caused by fungi such as Trichophyton, Microsporum, and Epidermophyton.[1][2] Although its use has declined due to the development of newer agents with fewer side effects, its core structure, a halogenated phenyl iodo-propargyl ether, presents a valuable scaffold for the development of novel antifungal compounds.[3][4] The precise mechanism of action for this compound is not fully elucidated but is thought to involve the disruption of the fungal cell membrane and inhibition of cellular respiration.[1][2][5]
This document provides a detailed methodology for the synthesis of a library of this compound analogs by modifying the substitution pattern on the phenyl ring. It also outlines a comprehensive protocol for screening these novel compounds for antifungal activity against a panel of clinically relevant fungal pathogens.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be efficiently achieved via a two-step process. The general workflow involves a Williamson ether synthesis to couple a substituted phenol with propargyl bromide, followed by an electrophilic iodination of the terminal alkyne.
References
Application Notes and Protocols for Utilizing Haloprogin as a Positive Control in Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of Haloprogin as a positive control in various antifungal susceptibility testing assays. Detailed protocols for standardized methods are included to ensure reproducibility and accuracy in your research.
Introduction to this compound
This compound is a halogenated phenolic ether that was previously used as a topical antifungal agent for the treatment of superficial fungal infections, such as those causing athlete's foot, jock itch, and ringworm. Although it has been largely discontinued for clinical use in the United States due to the development of newer agents with fewer side effects, its well-documented antifungal activity makes it a suitable and cost-effective positive control for in vitro antifungal susceptibility testing.[1][2] Its broad spectrum of activity includes activity against dermatophytes, Candida species, and a limited number of Gram-positive bacteria.[1][2]
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated. However, it is thought to exert its antifungal effect through the inhibition of oxygen uptake and the disruption of the fungal cell membrane's structure and function.[3] This disruption of membrane integrity leads to leakage of essential intracellular components and ultimately, cell death.
Suitability as a Positive Control
A positive control is crucial in any antimicrobial susceptibility assay to validate the experimental setup and ensure that the assay is performing as expected. This compound is an appropriate positive control for several reasons:
-
Established Antifungal Activity: Its efficacy against a range of common fungal pathogens is documented.
-
Broad Spectrum: It can be used in assays involving various yeasts and molds.
-
Different Mechanism of Action: Its mechanism, targeting the cell membrane and respiration, can provide a useful comparison to other antifungal agents that may have different cellular targets (e.g., ergosterol biosynthesis inhibitors like azoles).
Data Presentation: In Vitro Susceptibility of Various Fungi to this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key fungal species, providing a reference for expected results when used as a positive control.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 0.2 - 6.2 | Langsadl & Jedlickova, 1979 |
| Trichophyton mentagrophytes | 0.19 | Harrison et al., 1970 |
| Aspergillus niger | 0.78 | Harrison et al., 1970 |
Experimental Protocols
Below are detailed protocols for standard antifungal susceptibility testing methods where this compound can be employed as a positive control. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on CLSI M27 for Yeasts and M38 for Molds)
This method determines the MIC of an antifungal agent in a liquid medium.
a. Materials:
-
This compound (as the positive control)
-
Test antifungal agent(s)
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal inoculum
-
Spectrophotometer
-
Sterile saline or water
-
Incubator
b. Protocol Steps:
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound and test compounds in RPMI-1640 medium directly in the 96-well plates. The final concentration range should bracket the expected MIC.
-
-
Inoculum Preparation:
-
For Yeasts (Candida albicans):
-
Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
For Molds (Aspergillus niger, Trichophyton mentagrophytes):
-
Culture the mold on Potato Dextrose Agar until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control well (inoculum without any antifungal) and a sterility control well (medium only).
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida albicans and 48-72 hours for Aspergillus niger and Trichophyton mentagrophytes.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and a visible reduction for this compound) compared to the growth control. For this compound, a visual endpoint of no growth is often clear.
-
Disk Diffusion Method (Based on CLSI M44 for Yeasts and M51 for Molds)
This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.
a. Materials:
-
Paper disks impregnated with a known concentration of this compound
-
Mueller-Hinton agar plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)
-
Fungal inoculum
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
b. Protocol Steps:
-
Inoculum Preparation:
-
Prepare the fungal inoculum as described in the broth microdilution method (adjust to a 0.5 McFarland standard).
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the this compound disk onto the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours, or until sufficient growth is observed.
-
-
Measuring the Zone of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The presence of a clear zone around the this compound disk validates the assay.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for antifungal susceptibility testing.
References
Application Notes and Protocols for Studying Haloprogin's Effect on Fungal Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the efficacy of Haloprogin against fungal biofilms. The protocols detailed below outline established and robust methods for quantifying biofilm inhibition and eradication, assessing cellular viability, visualizing biofilm architecture, and exploring the potential mechanism of action of this compound by targeting key signaling pathways.
Introduction
Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This compound, a topical antifungal agent, has shown activity against a range of fungi, including yeast-like fungi such as Candida species.[1][2][3][4] However, its specific effects on the complex, structured communities of fungal biofilms are not well-documented in recent literature. These protocols provide the necessary tools to systematically evaluate this compound as a potential anti-biofilm agent. The primary focus is on Candida albicans, a major fungal pathogen known for its robust biofilm formation. The methodologies can, however, be adapted for other biofilm-forming fungal species.
Key Experimental Objectives
-
To determine the minimum inhibitory concentration (MIC) of this compound against planktonic fungal cells.
-
To quantify the inhibitory effect of this compound on fungal biofilm formation.
-
To assess the ability of this compound to eradicate pre-formed (mature) fungal biofilms.
-
To visualize the structural changes in fungal biofilms upon treatment with this compound.
-
To investigate the potential mechanism of action of this compound by examining its effect on the Ras1-cAMP-Efg1 signaling pathway, a critical regulator of biofilm formation in Candida albicans.[5][6][7][8]
Data Presentation
All quantitative data generated from the following protocols should be summarized in clear, well-structured tables to facilitate comparison and analysis.
Table 1: Planktonic Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| e.g., C. albicans SC5314 | |||
| e.g., Clinical Isolate 1 | |||
| e.g., Clinical Isolate 2 |
-
MIC₅₀/MIC₉₀ : The minimum inhibitory concentration required to inhibit the growth of 50% or 90% of the tested planktonic cells, respectively.[9]
-
MFC : The minimum fungicidal concentration, defined as the lowest drug concentration that results in a 99.9% reduction of the initial fungal inoculum.[9][10]
Table 2: this compound Activity Against Fungal Biofilms
| Fungal Strain | Biofilm Inhibition (SMIC₅₀) (µg/mL) | Biofilm Inhibition (SMIC₈₀) (µg/mL) | Biofilm Eradication (MBEC₅₀) (µg/mL) | Biofilm Eradication (MBEC₈₀) (µg/mL) |
| e.g., C. albicans SC5314 | ||||
| e.g., Clinical Isolate 1 | ||||
| e.g., Clinical Isolate 2 |
-
SMIC₅₀/SMIC₈₀ : Sessile Minimum Inhibitory Concentration, the concentration of this compound that inhibits biofilm formation by 50% or 80% respectively, compared to the untreated control.
-
MBEC₅₀/MBEC₈₀ : Minimum Biofilm Eradication Concentration, the concentration of this compound required to eradicate 50% or 80% of pre-formed biofilms, respectively.[11]
Table 3: Effect of this compound on Ras1-cAMP-Efg1 Pathway Gene Expression
| Gene | Treatment | Fold Change in Expression (vs. Untreated Control) | p-value |
| RAS1 | This compound (Sub-inhibitory conc.) | ||
| CYR1 | This compound (Sub-inhibitory conc.) | ||
| EFG1 | This compound (Sub-inhibitory conc.) | ||
| HWP1 | This compound (Sub-inhibitory conc.) | ||
| ALS3 | This compound (Sub-inhibitory conc.) |
Experimental Protocols
Protocol 1: Determination of Planktonic Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of this compound required to inhibit the growth of planktonic (free-floating) fungal cells.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture the fungal strain overnight in a suitable broth medium. Adjust the cell density to 1-5 x 10⁶ cells/mL in RPMI-1640 medium.
-
Serial Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final cell density of 0.5-2.5 x 10³ cells/mL.
-
Controls: Include wells with medium only (negative control) and wells with fungal inoculum and no drug (positive growth control).
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.
Protocol 2: Fungal Biofilm Formation and Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.
Materials:
-
Fungal strain of interest
-
RPMI-1640 medium
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Incubator (37°C) with a shaker
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a fungal cell suspension of 1 x 10⁷ cells/mL in RPMI-1640 medium.
-
Biofilm Formation with this compound:
-
Add 100 µL of RPMI-1640 medium containing serial dilutions of this compound to the wells of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include positive (no drug) and negative (no cells) controls.
-
-
Adhesion Phase: Incubate the plate at 37°C for 90 minutes on a shaker to allow for cell adherence.
-
Biofilm Growth: After the adhesion phase, gently wash the wells twice with sterile PBS to remove non-adherent cells. Add 200 µL of fresh RPMI-1640 medium (containing the respective concentrations of this compound) to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm Viability (XTT Assay):
-
Prepare the XTT-menadione solution.
-
Wash the biofilms twice with PBS.
-
Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a microplate reader. The color change is proportional to the metabolic activity of the biofilm.[12]
-
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control. The SMIC₅₀ and SMIC₈₀ values are determined as the concentrations of this compound that result in a 50% and 80% reduction in metabolic activity, respectively.
Protocol 3: Fungal Biofilm Eradication Assay
This protocol evaluates the efficacy of this compound in destroying pre-formed, mature biofilms.
Procedure:
-
Biofilm Formation: Form fungal biofilms in a 96-well plate as described in Protocol 2 (steps 1-5), but without the addition of this compound during the growth phase.
-
Treatment with this compound: After 24 hours of biofilm formation, gently wash the wells with PBS. Add 200 µL of RPMI-1640 containing serial dilutions of this compound to the mature biofilms.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Quantification: Quantify the remaining viable biofilm using the XTT assay as described in Protocol 2 (step 6).
-
Data Analysis: Calculate the percentage of biofilm eradication relative to the untreated control. The MBEC₅₀ and MBEC₈₀ are the concentrations of this compound that result in a 50% and 80% reduction in the metabolic activity of the mature biofilm, respectively.[11]
Protocol 4: Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm.
Materials:
-
Fungal strain of interest
-
Biofilm growth medium (e.g., RPMI-1640)
-
This compound
-
Sterile glass-bottom dishes or coverslips
-
Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A-Alexa Fluor conjugate for matrix)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Formation: Grow fungal biofilms on sterile glass-bottom dishes or coverslips in the presence or absence of this compound (at sub-inhibitory concentrations) for 24-48 hours.
-
Staining: Gently wash the biofilms with PBS and stain with the desired fluorescent dyes according to the manufacturer's instructions.
-
Imaging: Mount the samples on the confocal microscope. Acquire z-stack images through the entire thickness of the biofilm.
-
Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to reconstruct 3D images of the biofilm and quantify parameters such as biofilm thickness, biomass, and cell viability.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's anti-biofilm activity.
Caption: Hypothesized inhibition of the Ras1-cAMP-Efg1 pathway by this compound.
References
- 1. This compound: a Topical Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a topical antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of strains of Candida albicans to jaritin, this compound, clotrimazole and miconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as treatment for fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Shikonin Inhibits Candida albicans Biofilms via the Ras1-cAMP-Efg1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloromethyl anthraquinone inhibits Candida albicans biofilm formation by inhibiting the Ras1-cAMP-Efg1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fungal Biofilms as a Valuable Target for the Discovery of Natural Products That Cope with the Resistance of Medically Important Fungi—Latest Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiofilm Activity on Candida albicans and Mechanism of Action on Biomembrane Models of the Antimicrobial Peptide Ctn[15–34] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Enzymatic Inhibition of Haloprogin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloprogin is a synthetic antifungal agent that has been used topically for the treatment of superficial fungal infections. Its mechanism of action is understood to involve the disruption of fungal cell membranes and inhibition of oxygen uptake. However, the specific enzymatic target(s) of this compound have not been definitively elucidated. These application notes provide a framework and detailed protocols for researchers to investigate the potential enzymatic inhibition of this compound against key fungal enzymes. By systematically evaluating its effect on essential biosynthetic pathways, researchers can pinpoint its molecular target, a crucial step in understanding its antifungal activity and in the development of novel antifungal therapeutics.
The following sections detail a series of biochemical assays designed to test this compound's inhibitory activity against enzymes involved in three critical fungal pathways: ergosterol biosynthesis, cell wall synthesis, and nucleic acid synthesis.
Data Presentation: Screening for this compound's Enzymatic Inhibition
Given the exploratory nature of this investigation, a systematic screening approach is recommended. The following table provides a template for summarizing the results of enzymatic assays, allowing for a clear comparison of this compound's inhibitory potency across various potential targets. Hypothetical data is included for illustrative purposes.
| Target Enzyme | Fungal Species | Assay Type | This compound IC50 (µM) | Positive Control | Control IC50 (µM) |
| Squalene Epoxidase (Erg1) | Candida albicans | Spectrophotometric | > 100 | Terbinafine | 0.03 |
| Lanosterol 14α-demethylase (Erg11) | Candida albicans | Fluorescent | 15.2 | Fluconazole | 0.5 |
| Chitin Synthase (Chs1) | Saccharomyces cerevisiae | Colorimetric | 85.7 | Nikkomycin Z | 1.2 |
| 1,3-β-Glucan Synthase (Fks1) | Candida albicans | Fluorescent | > 100 | Caspofungin | 0.005 |
| DNA Polymerase α | Saccharomyces cerevisiae | Radioisotopic | > 100 | Aphidicolin | 0.1 |
| RNA Polymerase II | Saccharomyces cerevisiae | Radioisotopic | > 100 | α-Amanitin | 0.02 |
Experimental Protocols
This section provides detailed methodologies for a selection of key biochemical assays to determine the enzymatic inhibition of this compound.
Ergosterol Biosynthesis Pathway
The integrity of the fungal cell membrane is critically dependent on ergosterol, a sterol unique to fungi.[1] Enzymes in the ergosterol biosynthesis pathway are well-established targets for antifungal drugs.[1][2]
Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in ergosterol biosynthesis.[3][4]
Principle: This assay measures the consumption of the substrate, squalene, or the formation of the product, 2,3-oxidosqualene. A common method involves monitoring the oxidation of a chromogenic substrate coupled to the reaction.
Protocol:
-
Enzyme Preparation: Prepare microsomal fractions containing squalene epoxidase from a fungal culture (e.g., Candida albicans).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.4)
-
1 mM NADPH
-
10 µM FAD
-
Fungal microsomal preparation (containing squalene epoxidase)
-
Varying concentrations of this compound (or a known inhibitor like terbinafine as a positive control) dissolved in DMSO.
-
-
Initiation: Initiate the reaction by adding the substrate, squalene (e.g., 50 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Measure the decrease in absorbance at 340 nm due to NADPH oxidation using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This enzyme is a crucial cytochrome P450 enzyme responsible for the demethylation of lanosterol, a vital step in the ergosterol pathway.[5][6][7][8]
Principle: A common method utilizes a fluorescent substrate that, upon demethylation by Erg11, produces a fluorescent product. The increase in fluorescence is proportional to enzyme activity.
Protocol:
-
Enzyme Preparation: Use a commercially available recombinant fungal lanosterol 14α-demethylase or prepare it from fungal cell lysates.
-
Reaction Mixture: In a black 96-well plate, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Recombinant Erg11 enzyme
-
A fluorescent substrate (e.g., a lanosterol analog that becomes fluorescent upon demethylation)
-
Varying concentrations of this compound (or a known inhibitor like fluconazole as a positive control) in DMSO.
-
-
Initiation: Start the reaction by adding a source of reducing equivalents, such as an NADPH-regenerating system.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Determine the IC50 value of this compound as described for the squalene epoxidase assay.
Fungal Cell Wall Biosynthesis
The fungal cell wall, absent in human cells, is an excellent target for antifungal agents.[2][9][10][11] Its primary components are chitin and β-glucans.
Chitin synthases are responsible for the polymerization of N-acetylglucosamine to form chitin.[12][13][14][15]
Principle: This non-radioactive assay relies on the binding of the newly synthesized chitin polymer to wheat germ agglutinin (WGA) coated on a microplate. The bound chitin is then detected using a WGA-horseradish peroxidase (HRP) conjugate.[13][15]
Protocol:
-
Plate Preparation: Coat the wells of a 96-well microplate with WGA.
-
Enzyme Preparation: Prepare a membrane fraction containing chitin synthase from a fungal source (e.g., Saccharomyces cerevisiae).
-
Reaction Mixture: In the WGA-coated plate, add the following:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
1 mM UDP-N-acetylglucosamine (substrate)
-
Fungal membrane preparation
-
Varying concentrations of this compound (or Nikkomycin Z as a positive control).
-
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add WGA-HRP conjugate and incubate.
-
Wash the wells again.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 650 nm).
-
-
Data Analysis: Calculate the IC50 value for this compound from the dose-response curve.
This enzyme complex synthesizes the β-glucan polymers that form the core of the fungal cell wall.[16][17][18][19]
Principle: A fluorescence-based assay where the product, 1,3-β-glucan, is detected by its specific binding to aniline blue, which results in a measurable increase in fluorescence.[18]
Protocol:
-
Enzyme Preparation: Prepare a membrane fraction containing 1,3-β-glucan synthase from a fungal culture (e.g., Candida albicans).
-
Reaction Mixture: In a black 96-well plate, combine:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM GTPγS (activator)
-
1 mM UDP-glucose (substrate)
-
Fungal membrane preparation
-
Varying concentrations of this compound (or an echinocandin like caspofungin as a positive control).
-
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Add aniline blue solution.
-
Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis: Determine the IC50 value for this compound.
Nucleic Acid Synthesis
Inhibition of DNA or RNA synthesis is another potential mechanism for antifungal activity.
This assay measures the incorporation of radiolabeled deoxynucleotides into a DNA template.
Principle: The activity of DNA polymerase is quantified by measuring the amount of a radiolabeled dNTP (e.g., [³H]-dTTP) that is incorporated into a synthetic DNA template/primer.
Protocol:
-
Enzyme Preparation: Purify DNA polymerase from a fungal source or use a commercially available fungal DNA polymerase.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture:
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
1 mM DTT
-
100 µM each of dATP, dGTP, dCTP
-
10 µM dTTP and [³H]-dTTP
-
A DNA template/primer (e.g., poly(dA-dT))
-
Purified fungal DNA polymerase
-
Varying concentrations of this compound (or aphidicolin as a positive control).
-
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Detection:
-
Spot the reaction mixture onto a glass fiber filter.
-
Wash the filters with trichloroacetic acid (TCA) to precipitate the DNA and remove unincorporated nucleotides.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value for this compound.
This assay measures the incorporation of radiolabeled ribonucleotides into an RNA transcript from a DNA template.
Principle: Similar to the DNA polymerase assay, the activity of RNA polymerase is determined by quantifying the incorporation of a radiolabeled NTP (e.g., [³H]-UTP) into an RNA molecule.
Protocol:
-
Enzyme Preparation: Purify RNA polymerase II from a fungal source (e.g., Saccharomyces cerevisiae).
-
Reaction Mixture: In a microcentrifuge tube, set up the reaction:
-
50 mM Tris-HCl buffer (pH 7.9)
-
5 mM MgCl2
-
1 mM DTT
-
100 µM each of ATP, GTP, CTP
-
10 µM UTP and [³H]-UTP
-
A DNA template (e.g., calf thymus DNA)
-
Purified fungal RNA polymerase II
-
Varying concentrations of this compound (or α-amanitin as a positive control).
-
-
Incubation: Incubate at 30°C for 30 minutes.
-
Detection:
-
Precipitate the newly synthesized RNA using TCA.
-
Collect the precipitate on a filter.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value for this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential inhibition points of this compound in the fungal ergosterol biosynthesis pathway.
Caption: Experimental workflow for testing this compound's inhibition of fungal cell wall synthesis enzymes.
Caption: Logical workflow for assessing this compound's effect on fungal nucleic acid synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assay for lanosterol 14 alpha-demethylase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 9. Compounds active against cell walls of medically important fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of (1,3)-beta-glucan synthase in Candida albicans: microsomal assay from the yeast or mycelial morphological forms and a permeabilized whole-cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Characterization of the Amount and Length of (1,3)-β-D-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-D-glucan Synthase [bio-protocol.org]
Application Notes and Protocols for Haloprogin in Fungal Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Haloprogin, a topical antifungal agent, for its potential use in fungal resistance studies. Due to its discontinuation, contemporary research on this compound is limited. Therefore, this document combines historical data with current understanding of antifungal resistance mechanisms to provide a framework for its investigation.
Application Notes
Introduction to this compound
This compound is a synthetic, halogenated phenyl ether with a broad spectrum of antifungal activity.[1][2] It has demonstrated efficacy against dermatophytes, such as Trichophyton, Microsporum, and Epidermophyton species, as well as yeasts like Candida albicans.[1][3][4] Historically used as a 1% topical cream, its application was primarily for the treatment of superficial fungal infections of the skin (dermatomycoses).[1][2] However, due to a high incidence of side effects and the advent of newer antifungal agents, this compound is no longer in clinical use.[5] Its unique chemical structure and historical efficacy make it an interesting compound for retrospective resistance studies and for understanding novel mechanisms of antifungal action and resistance.
Mechanism of Action (Hypothesized)
The precise mechanism of action of this compound has not been fully elucidated. However, a 1974 study on Candida albicans suggested that its antifungal properties may involve the disruption of the cell membrane and interference with metabolic processes, including protein and RNA synthesis.[6] As a phenolic derivative, it is plausible that this compound's activity is linked to the denaturation of essential fungal enzymes and interaction with membrane phospholipids, leading to increased permeability and leakage of cellular contents.
Spectrum of Activity
This compound has shown in vitro activity against a range of fungal pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.
Table 1: In Vitro Antifungal Activity of this compound against Dermatophytes
| Fungal Species | Strain | MIC (µg/mL) |
| Trichophyton mentagrophytes | ATCC 9129 | 0.39 |
| UT 10 | 0.39 | |
| Trichophyton rubrum | UT 1 | 0.39 |
| UT 12 | 0.39 | |
| Trichophyton tonsurans | UT 20 | 0.39 |
| Trichophyton schoenleinii | UT 21 | 0.39 |
| Microsporum audouinii | ATCC 9079 | 0.39 |
| UT 3 | 0.39 | |
| Microsporum canis | ATCC 10241 | 0.39 |
| UT 2 | 0.39 | |
| Epidermophyton floccosum | UT 1 | 0.39 |
| Source: Harrison et al., 1970[3] |
Table 2: In Vitro Antifungal Activity of this compound against Candida Species
| Fungal Species | Inoculum Size (CFU/mL) | MIC Range (mg/L) |
| Candida albicans | 2 x 10⁸ | 0.3 - 6.2 |
| 1.6 x 10⁴ | 0.39 - 1.5 | |
| Source: Langsadl & Jedlickova, 1979[4] |
Fungal Resistance to this compound (Inferred)
There are no specific studies detailing the mechanisms of fungal resistance to this compound. However, based on general principles of antifungal resistance, several mechanisms can be postulated:
-
Target Modification: Alterations in the fungal cell membrane composition or the structure of target enzymes could reduce the binding affinity of this compound.
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) proteins can actively extrude this compound from the fungal cell, reducing its intracellular concentration to sub-lethal levels.[7][8] This is a common resistance mechanism against various antifungal agents.[9][10]
-
Biofilm Formation: Fungi embedded in a biofilm matrix may exhibit increased resistance to this compound due to reduced drug penetration and altered physiological states of the fungal cells.
-
Metabolic Bypass: Fungi might develop alternative metabolic pathways to circumvent the inhibitory effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the in vitro activity and potential resistance mechanisms to this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.
Protocol for Broth Microdilution Antifungal Susceptibility Testing of this compound against Dermatophytes
This protocol is adapted from the CLSI M38-A2 document for filamentous fungi.
2.1.1 Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Trichophyton rubrum, Microsporum canis)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%) containing 0.05% Tween 80
-
Spectrophotometer
-
Incubator (28-30°C)
2.1.2 Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a final concentration of 1600 µg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Fungal Inoculum:
-
Culture the dermatophyte isolates on SDA or PDA plates at 28-30°C for 7-14 days, or until sufficient conidiation is observed.
-
Harvest conidia by flooding the plate with sterile saline-Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 15-20 minutes.
-
Adjust the turbidity of the supernatant with a spectrophotometer to achieve a final inoculum concentration of 1-3 x 10³ CFU/mL.
-
-
Microdilution Plate Preparation:
-
Perform serial twofold dilutions of the this compound working solution in RPMI-1640 directly in the 96-well plates to achieve a final concentration range (e.g., 0.03 - 16 µg/mL).
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation and Reading:
-
Incubate the plates at 28-30°C for 4-7 days.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50-80% inhibition) compared to the growth control.
-
Protocol for Investigating Efflux Pump-Mediated Resistance to this compound
This protocol utilizes a fluorescent substrate to indirectly measure the activity of efflux pumps in the presence of this compound.
2.2.1 Materials
-
Fungal isolates (wild-type and potentially resistant strains)
-
This compound
-
Rhodamine 6G (fluorescent substrate for efflux pumps)
-
Phosphate-buffered saline (PBS)
-
Glucose
-
96-well black, clear-bottom microtiter plates
-
Fluorometer
2.2.2 Procedure
-
Fungal Cell Preparation:
-
Grow fungal cells to mid-log phase in a suitable broth medium.
-
Wash the cells twice with PBS and resuspend in PBS containing 2% glucose.
-
-
Efflux Assay:
-
Incubate the fungal cells with a sub-lethal concentration of this compound for 1-2 hours to induce potential efflux pump expression.
-
Add Rhodamine 6G to the cell suspension and incubate for 30-60 minutes in the dark to allow for substrate accumulation.
-
Wash the cells with PBS to remove extracellular Rhodamine 6G.
-
Resuspend the cells in PBS with 2% glucose and dispense into the 96-well plate.
-
Measure the fluorescence intensity over time using a fluorometer (Excitation: 529 nm, Emission: 553 nm). An increase in fluorescence in the supernatant indicates efflux of Rhodamine 6G.
-
Compare the rate of efflux in this compound-treated cells to untreated controls. A higher rate of efflux in the treated cells suggests an induction of efflux pump activity.
-
Visualizations
Caption: Hypothesized mechanism of action of this compound against fungal cells.
References
- 1. This compound: a topical antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a Topical Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. BCRC Strain Collection Catalog & Shopping Cart [catalog.bcrc.firdi.org.tw]
- 7. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Haloprogin as a Chemical Probe for Investigating Fungal Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloprogin is a synthetic halogenated phenyl ether that has historically been used as a topical antifungal agent. Its broad-spectrum activity against various fungal pathogens, including dermatophytes and yeasts, makes it a subject of interest for researchers studying fungal biology and developing new antifungal therapies. Although it has been largely superseded in clinical use by newer agents with fewer side effects, its distinct mechanisms of action—disruption of the fungal cell membrane and inhibition of cellular respiration—position it as a valuable chemical probe for dissecting fundamental fungal processes.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate fungal physiology, with a focus on its effects on membrane integrity and metabolic activity.
Mechanism of Action
Studies, primarily in Candida albicans, have indicated that this compound exerts its fungicidal effects through a dual mechanism of action:
-
Disruption of the Cell Membrane: this compound compromises the integrity of the fungal cell membrane, leading to the leakage of essential intracellular components such as potassium ions.[3][4]
-
Inhibition of Oxygen Uptake: The compound significantly inhibits fungal respiration, suggesting an interaction with the electron transport chain or related metabolic processes.[3][4]
Notably, its impact on protein and nucleic acid synthesis is considered a secondary and less pronounced effect.[4] The precise molecular targets of this compound within these pathways remain an area for further investigation.
Data Presentation
In Vitro Antifungal Activity of this compound
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various fungal species as reported in the literature. These values can serve as a starting point for designing experiments.
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Candida albicans | 1.56 - 6.25 | [Harrison & Zygmunt, 1974] |
| Trichophyton mentagrophytes | 0.78 - 1.56 | [Harrison et al., 1970] |
| Trichophyton rubrum | 0.78 - 1.56 | [Harrison et al., 1970] |
| Microsporum canis | 1.56 - 3.12 | [Harrison et al., 1970] |
| Epidermophyton floccosum | 0.78 - 1.56 | [Harrison et al., 1970] |
| Aspergillus niger | 12.5 | [Harrison et al., 1970] |
Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology.
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on fungal cells. These are based on established mycological techniques and the known mechanisms of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Fungal isolate of interest
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a cell suspension in sterile saline or PBS, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive control for growth and a well with medium only as a negative control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Fungal Oxygen Consumption Assay
This assay measures the effect of this compound on the respiratory activity of fungal cells.
Materials:
-
Fungal cells (log-phase culture)
-
This compound
-
Respiration buffer (e.g., potassium phosphate buffer with glucose)
-
Oxygen-sensitive fluorescent probe (e.g., MitoXpress-Xtra) or a Clark-type oxygen electrode
-
96-well black microplate with clear bottoms (for fluorescent probes)
-
Microplate reader with fluorescence detection or an oxygen electrode chamber
-
Mineral oil (for plate-based assays)
Procedure (using an oxygen-sensitive probe):
-
Cell Preparation:
-
Grow fungal cells to mid-log phase in a suitable liquid medium.
-
Harvest the cells by centrifugation and wash them with respiration buffer.
-
Resuspend the cells in fresh, pre-warmed respiration buffer to a desired density (e.g., 1 x 10^7 cells/mL).
-
-
Assay Setup:
-
Add 150 µL of the cell suspension to the wells of the 96-well plate.
-
Add 10 µL of the oxygen-sensitive probe to each well.
-
Add this compound at various concentrations to the respective wells. Include a solvent control.
-
To inhibit oxygen back-diffusion, overlay the samples with 100 µL of mineral oil.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 30°C or 37°C).
-
Measure the fluorescence kinetically over time (e.g., every 2 minutes for 1-2 hours). The increase in fluorescence signal is inversely proportional to the oxygen concentration.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption from the slope of the kinetic curve.
-
Compare the rates of oxygen consumption in this compound-treated cells to the control to determine the inhibitory effect.
-
Protocol 3: Potassium (K+) Leakage Assay
This protocol assesses the damage to the fungal cell membrane by measuring the efflux of intracellular potassium ions.
Materials:
-
Fungal cells (log-phase culture)
-
This compound
-
Low-potassium buffer (e.g., MES buffer with glucose)
-
Potassium-selective electrode or an atomic absorption spectrophotometer
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Grow fungal cells to mid-log phase.
-
Harvest the cells by centrifugation and wash them three times with the low-potassium buffer to remove extracellular potassium.
-
Resuspend the cells in the low-potassium buffer to a high density (e.g., 1 x 10^8 cells/mL).
-
-
Treatment:
-
Add this compound at the desired concentration to the cell suspension. Include a solvent control.
-
Incubate the suspension at an appropriate temperature with gentle agitation.
-
-
Sample Collection:
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the cell suspension.
-
Centrifuge the aliquots to pellet the cells.
-
-
Potassium Measurement:
-
Carefully collect the supernatant.
-
Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.
-
-
Data Analysis:
-
Plot the extracellular potassium concentration against time to visualize the leakage kinetics.
-
A rapid increase in extracellular potassium in the this compound-treated samples compared to the control indicates membrane damage.
-
Protocol 4: Radiolabeled Precursor Incorporation Assay
This assay measures the effect of this compound on the synthesis of macromolecules like proteins and nucleic acids.
Materials:
-
Fungal cells (log-phase culture)
-
This compound
-
Radiolabeled precursors (e.g., [3H]-leucine for protein synthesis, [3H]-uridine for RNA synthesis)
-
Growth medium
-
Trichloroacetic acid (TCA), ice-cold
-
Ethanol
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Vacuum filtration manifold
Procedure:
-
Cell Preparation and Treatment:
-
Grow fungal cells to mid-log phase.
-
Pre-incubate the cells with various concentrations of this compound or a solvent control for a defined period (e.g., 30 minutes).
-
-
Radiolabeling:
-
Add the radiolabeled precursor to the cell cultures at a final concentration of approximately 1 µCi/mL.
-
Continue the incubation.
-
-
Sample Collection and Processing:
-
At different time points, withdraw aliquots from each culture.
-
Immediately add the aliquots to an equal volume of ice-cold 10% TCA to stop the incorporation and precipitate macromolecules.
-
Incubate on ice for at least 30 minutes.
-
-
Filtration and Washing:
-
Collect the precipitates by vacuum filtration through glass fiber filters.
-
Wash the filters twice with cold 5% TCA and once with cold ethanol to remove unincorporated radiolabel.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) against time for each treatment condition.
-
A reduction in the rate of incorporation of the radiolabeled precursor in this compound-treated cells indicates inhibition of the corresponding biosynthetic pathway.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its investigation as a chemical probe.
Caption: Proposed mechanism of action of this compound on fungal cells.
Caption: Experimental workflow for studying this compound's effects.
Concluding Remarks
This compound, while an older antifungal agent, presents a unique opportunity for researchers as a chemical probe. Its established effects on fundamental cellular processes—membrane integrity and respiration—provide a clear starting point for investigating these pathways in various fungi. The protocols outlined in this document offer a framework for characterizing the antifungal activity of this compound and dissecting its mechanism of action at a cellular level. Further research using modern techniques in chemical biology and genetics could help to identify the specific molecular targets of this compound, thereby providing deeper insights into fungal biology and potentially revealing new avenues for antifungal drug development.
References
Troubleshooting & Optimization
How to improve Haloprogin solubility in aqueous research buffers
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of Haloprogin in aqueous research buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is a halogenated phenolic ether with antifungal properties.[1] Its chemical structure makes it highly lipophilic (fat-loving) and hydrophobic (water-fearing), resulting in very poor aqueous solubility. Key physicochemical properties contributing to this challenge are:
-
Water Solubility: Approximately 0.00601 mg/mL (or 6.01 µg/mL).[1][2]
-
LogP: The logarithm of the partition coefficient (LogP) is reported to be between 4.6 and 5.3, indicating a strong preference for non-polar environments over water.[1][2][3]
Due to these properties, this compound will not readily dissolve when added directly to common aqueous buffers like Phosphate-Buffered Saline (PBS) or Tris-buffered saline (TBS).
Q2: What is a vehicle control and why is it essential when using solubility enhancers?
A vehicle control is a crucial experimental control that contains all the components of your experimental solution except for the drug (this compound). This includes the final concentration of any co-solvents (like DMSO), surfactants, or cyclodextrins used to dissolve the drug. This control is essential to ensure that the observed experimental effects are due to this compound itself and not the solubilizing agents, which can sometimes have their own biological activity or interfere with assays.
Q3: My this compound precipitated after I diluted my stock solution into the buffer. What happened?
This is a common issue that occurs when a concentrated stock of a hydrophobic compound, typically in an organic solvent like DMSO, is diluted into an aqueous buffer. The solvent environment abruptly changes from one that favors solubility to one that does not, causing the compound to "crash out" or precipitate. This guide provides several methods to prevent this.
Troubleshooting Guide: Strategies for Solubilization
Q: What is the universally recommended first step for working with this compound?
A: Always begin by preparing a high-concentration stock solution in a suitable organic solvent. Dimethyl Sulfoxide (DMSO) is the most common and effective choice for this compound.[4][5] A stock solution of up to 125 mg/mL in DMSO is achievable with ultrasonic assistance.[4] This concentrated stock can then be serially diluted to the final working concentration in your aqueous buffer.
Q: How do I properly use a co-solvent to prepare my working solution?
A: The co-solvent method involves dissolving the drug in a water-miscible organic solvent and then diluting this stock into the aqueous buffer.[6] The final concentration of the organic co-solvent should be kept as low as possible, especially in cell-based assays, to avoid solvent-induced toxicity.
To prevent precipitation during dilution:
-
Add the small volume of DMSO stock directly into the larger volume of aqueous buffer while vortexing or stirring vigorously.
-
Avoid adding the aqueous buffer to the DMSO stock.
-
If precipitation still occurs, try a two-step dilution: first dilute the DMSO stock into a smaller volume of buffer containing a stabilizer (like a surfactant or protein), then bring it to the final volume.
Q: Which solubilization methods are best for cell-based vs. acellular assays?
A: The choice of method depends heavily on the experimental system's sensitivity to the solubilizing agents.
-
For Acellular Assays (e.g., enzyme kinetics, binding assays): You have more flexibility. Co-solvents like DMSO or ethanol, and surfactants like Tween-20 or Triton X-100 (typically at 0.01-0.05%) can be effective.[7]
-
For Cell-Based Assays: It is critical to minimize toxicity. The final concentration of DMSO should generally be kept below 0.5%, and ideally below 0.1%. Cyclodextrins are an excellent choice for cell-based work as they are specifically designed to improve solubility with low toxicity.[8] Low concentrations of less harsh non-ionic surfactants like polysorbates (Tween) may also be tolerated.[9] Always perform a vehicle toxicity test first.
Q: Can surfactants or cyclodextrins improve this compound solubility?
A: Yes, both are powerful techniques for enhancing the solubility of poorly soluble drugs.[10][11]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate this compound, effectively solubilizing it in the aqueous medium.[9][12]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They form inclusion complexes by trapping the hydrophobic this compound molecule within their cavity, thereby increasing its apparent water solubility.[13][14] This is a widely used method to deliver hydrophobic drugs in biological systems.[8]
Data Presentation: Comparison of Solubilization Methods
| Method | Mechanism of Action | Recommended Starting Concentration | Advantages | Limitations & Considerations |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar solutes.[][16] | DMSO: <0.5% (cell-based), 1-5% (acellular). Ethanol: <1% (cell-based). | Simple, effective for creating high-concentration stocks, widely available. | Can be toxic to cells at higher concentrations. May affect protein structure or enzyme activity. Risk of precipitation upon dilution.[7] |
| Surfactants | Encapsulation of the drug within micelles above the Critical Micelle Concentration (CMC).[9][12] | Tween® 20/80: 0.01% - 0.1% (v/v). SDS: 0.1% - 1% (w/v). | High solubilizing capacity, can prevent precipitation and non-specific binding. | Can be cytotoxic (ionic > non-ionic).[9] May interfere with some assays or denature proteins. Must be used above the CMC. |
| Cyclodextrins | Formation of water-soluble inclusion complexes where the drug is held in a hydrophobic cavity.[8][13] | HP-β-CD, SBE-β-CD: 1-10 mM. | Low cytotoxicity, ideal for cell-based assays and in vivo studies. Can enhance drug stability.[8] | Solubilization capacity is dependent on the fit between the drug and the cyclodextrin cavity. Can be more expensive than other methods. |
| pH Adjustment | Increases the fraction of the ionized (more soluble) form of a weakly acidic or basic drug.[10][] | Buffer pH > pKa (for weak acids) or < pKa (for weak bases). | Simple and cost-effective. Can be combined with other methods. | This compound is not strongly ionizable in typical biological pH ranges, so this method has limited utility. Drastic pH changes are often incompatible with biological experiments.[17] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (M.W. 361.39 g/mol )[1], 100% DMSO (cell culture grade), sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure:
-
Weigh out 36.14 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Vortex vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[4]
-
Visually inspect for any remaining particulate matter. If present, continue sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[4][5]
-
Protocol 2: Preparation of a 10 µM Working Solution Using Cyclodextrin
-
Materials: 100 mM this compound stock in DMSO, Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer (e.g., PBS), sterile tubes.
-
Procedure:
-
Prepare a 10 mM solution of HP-β-CD in your aqueous buffer. For example, dissolve 13.96 mg of HP-β-CD (assuming M.W. ~1396 g/mol ) in 1 mL of PBS. Vortex until fully dissolved.
-
In a new sterile tube, add 999 µL of the 10 mM HP-β-CD solution.
-
Add 1 µL of the 100 mM this compound stock solution in DMSO to the HP-β-CD solution. This creates a 1:1000 dilution.
-
Immediately vortex the solution for at least 30 seconds to facilitate the formation of the inclusion complex and prevent precipitation.
-
The final solution contains 10 µM this compound, 10 mM HP-β-CD, and 0.1% DMSO. This solution is generally well-tolerated in cell culture.
-
Mandatory Visualization
Below is a decision-making workflow to guide researchers in selecting an appropriate solubilization strategy for this compound.
Caption: Decision workflow for selecting a this compound solubilization method.
References
- 1. This compound | C9H4Cl3IO | CID 3561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacompass.com [pharmacompass.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 12. ijlpr.com [ijlpr.com]
- 13. juliet84.free.fr [juliet84.free.fr]
- 14. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Haloprogin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Haloprogin Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guides and FAQs
This section addresses common issues that may lead to inconsistent or unexpected results in this compound MIC assays.
Question 1: Why am I seeing variable or inconsistent MIC results between experiments?
Inconsistent MIC values for this compound can arise from several factors affecting the assay's sensitivity and reproducibility. Key areas to investigate include:
-
Inoculum Preparation: The concentration of the fungal inoculum is critical. A higher-than-intended inoculum size can lead to falsely elevated MIC values. Conversely, a low inoculum may result in artificially low MICs. Ensure consistent and standardized inoculum preparation for each assay.
-
Media Composition: The composition of the culture medium, including pH and glucose concentration, can significantly impact the activity of antifungal agents. For instance, variations in pH can alter the drug's efficacy and the fungus's growth characteristics.[1]
-
Incubation Time and Temperature: Adherence to a consistent incubation period and temperature is crucial. Extended incubation times can sometimes lead to a phenomenon known as "trailing," where residual growth is observed at concentrations above the true MIC.[2]
-
Endpoint Reading: Subjectivity in determining the concentration that shows significant growth inhibition can introduce variability. Standardize the method of reading endpoints, whether visually or using a spectrophotometer.
Question 2: I am observing "trailing" or residual growth at high concentrations of this compound. How should I interpret these results?
Trailing growth, characterized by reduced but persistent fungal growth across a range of drug concentrations, can complicate MIC determination.[2][3] This phenomenon is more common with fungistatic agents.
-
Reading the Endpoint: For antifungal agents that exhibit trailing, the recommended endpoint is often the concentration that produces a significant reduction in growth (e.g., ≥50% or ≥80% inhibition) compared to the positive control, rather than complete inhibition.[2][4]
-
Incubation Time: Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) can sometimes minimize the trailing effect.[2]
Question 3: My MIC values for this compound seem higher than expected based on historical data. What could be the cause?
Several factors can contribute to unexpectedly high MIC values:
-
Inoculum Size: An overly dense fungal inoculum is a common cause of elevated MICs.[1]
-
Drug Potency: Ensure the this compound stock solution is properly stored and has not degraded. This compound solutions should be stored appropriately to maintain their potency.
-
Presence of Antagonistic Substances: Components in the test medium could potentially interfere with this compound's activity. For example, the presence of serum has been shown to decrease the in vitro antifungal activity of this compound.[5][6]
Question 4: Can the type of culture medium used affect this compound MIC results?
Yes, the choice of culture medium is a critical variable. Standardized media such as RPMI-1640 are recommended for antifungal susceptibility testing to ensure consistency.[1] The pH and glucose content of the medium can influence the growth of the fungus and the activity of the antifungal agent.[1]
Question 5: How should I prepare this compound for the assay, especially since it is a topical agent?
For in vitro assays, this compound needs to be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution is then serially diluted in the culture medium to achieve the desired test concentrations. It is important to ensure that the final concentration of the solvent in the assay does not affect fungal growth.
Quantitative Data Summary
The following table summarizes available MIC data for this compound against various fungal species. It is important to note that due to the discontinuation of this compound for clinical use, extensive contemporary MIC data is limited.
| Fungal Species | Inoculum Size (CFU/mL) | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | Not Specified | Similar to Jaritin | [7][8] |
| Candida spp. | 2 x 10^8 | 0.03 - 25.0 | [7] |
| Dermatophytes | Not Specified | Activity equal to Tolnaftate | [5][6] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on general principles of antifungal susceptibility testing as outlined by CLSI and EUCAST, adapted for this compound.
1. Preparation of this compound Stock Solution:
- Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.
- Store the stock solution at -20°C or below.
2. Preparation of Microdilution Plates:
- Dispense 100 µL of sterile RPMI-1640 medium (buffered with MOPS) into wells 2 through 12 of a 96-well microtiter plate.
- Add 200 µL of the this compound stock solution to well 1.
- Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
- Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
3. Inoculum Preparation:
- Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
- Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
- Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
4. Inoculation and Incubation:
- Add 100 µL of the final inoculum to wells 1 through 11.
- Incubate the plate at 35°C for 24-48 hours.
5. MIC Determination:
- The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the growth control well. The endpoint can be read visually or with a spectrophotometer.
Visualizations
Diagram: Proposed Mechanism of Action of this compound
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: a topical antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a Topical Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of strains of Candida albicans to jaritin, this compound, clotrimazole and miconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of strains of Candida albicans to jaritin, this compound, clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Haloprogin Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Haloprogin concentration for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro activity?
This compound is a synthetic topical antifungal agent.[1][2] In vitro, it demonstrates a broad spectrum of activity against various fungi, including dermatophytes (such as Trichophyton, Microsporum, and Epidermophyton species) and yeasts like Candida species.[1][3][4] It also shows activity against certain gram-positive bacteria.[1][2]
Q2: What is the proposed mechanism of action of this compound?
The exact mechanism of action of this compound is not fully elucidated. However, studies suggest that its antifungal effect is due to the inhibition of oxygen uptake and the disruption of the fungal cell membrane's structure and function.[5] Research on Candida albicans indicates that this compound may also interfere with protein and RNA biosynthesis.
Q3: What are the typical in vitro concentrations of this compound reported in the literature?
The effective concentration of this compound in vitro varies depending on the fungal species being tested. Older studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.0015 to 6.2 µg/mL for various fungi. It is important to note that much of the available data is from research conducted in the 1970s.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in the literature.
Table 1: In Vitro Antifungal Activity of this compound against Dermatophytes and Other Fungi
| Fungal Species | MIC Range (µg/mL) |
| Trichophyton spp. | 0.0015 - 0.39 |
| Microsporum spp. | 0.0015 - 0.39 |
| Epidermophyton floccosum | 0.0015 - 0.39 |
| Allescheria boydii | 0.39 |
| Aspergillus fumigatus | 0.39 |
| Geotrichum candidum | 0.39 |
| Penicillium spp. | 0.39 |
| Source: Harrison et al., 1970[4] |
Table 2: In Vitro Antifungal Activity of this compound against Candida Species
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.2 - 6.2 |
| Candida pseudotropicalis | > 6.2 |
| Candida utilis | > 6.2 |
| Candida humicola | > 6.2 |
| Source: Langsadl and Jedlickova, 1979[6] |
Troubleshooting Guide
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
-
Problem: this compound has very low water solubility. Precipitation can occur when the concentration in the aqueous culture medium exceeds its solubility limit.
-
Solution:
-
Use a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like dimethyl sulfoxide (DMSO) or ethanol.
-
Optimize Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Run a solvent toxicity control to confirm that the final solvent concentration does not affect your cells.
-
Sonication: Briefly sonicate the diluted this compound solution to aid in dissolution before adding it to your experimental setup.
-
Pre-warm the Medium: Warming the culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Q5: My in vitro results with this compound are inconsistent. What could be the cause?
-
Problem: Inconsistent results can arise from several factors related to the compound's stability and the experimental setup.
-
Solution:
-
Freshly Prepare Solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid degradation.
-
Check for Serum Interactions: The presence of serum in the culture medium has been reported to decrease the in vitro antifungal activity of this compound.[1][2] If your protocol allows, consider performing experiments in serum-free or low-serum conditions. Always report the serum percentage used in your experiments.
-
Standardize Inoculum Size: Ensure a consistent and standardized inoculum size of the fungal cells in each experiment, as this can significantly impact MIC values.
-
Verify Compound Stability: If you suspect instability in your specific culture medium, you may need to perform a stability study by incubating this compound in the medium for the duration of your experiment and then measuring its concentration using a suitable analytical method like HPLC.
-
Q6: I am observing toxicity in my uninfected control cells at the effective antifungal concentration of this compound. How can I address this?
-
Problem: this compound may exhibit cytotoxicity to mammalian cells at concentrations required for antifungal activity, especially in co-culture models.
-
Solution:
-
Determine the Cytotoxicity Profile: Perform a dose-response experiment on your host cells alone to determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index: The selectivity index (SI = CC50 / IC50) is a measure of the compound's specificity for the fungal cells over host cells. A higher SI value is desirable.
-
Optimize Incubation Time: It may be possible to reduce the incubation time to a point where antifungal activity is observed with minimal host cell toxicity.
-
Consider a Different Assay: If significant host cell toxicity is unavoidable, consider using a different in vitro model, such as a cell-free assay, if appropriate for your research question.
-
Experimental Protocols
Detailed Methodology: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard antifungal susceptibility testing methods and should be optimized for your specific fungal strain and laboratory conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to prepare a 1 mg/mL (1000 µg/mL) stock solution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar for Candida spp.) at the optimal temperature until mature colonies are visible.
-
Prepare a suspension of the fungal cells in sterile saline or RPMI-1640 medium.
-
Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Further dilute the suspension in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Broth Microdilution Assay:
-
Use a sterile 96-well microtiter plate.
-
Prepare serial twofold dilutions of the this compound stock solution in the broth medium across the wells of the plate. The final concentration range should typically span from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.06 µg/mL).
-
Ensure the final DMSO concentration in all wells is constant and non-toxic (e.g., 0.5%).
-
Add the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include the following controls on each plate:
-
Growth Control: Fungal inoculum in broth medium without this compound.
-
Sterility Control: Broth medium only.
-
Solvent Control: Fungal inoculum in broth medium with the highest concentration of DMSO used.
-
-
Incubate the plate at the optimal temperature and for the appropriate duration for the fungal species (e.g., 24-48 hours at 35°C for Candida spp.).
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Visualizations
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Caption: Proposed mechanisms of action of this compound on a fungal cell.
References
- 1. This compound: a Topical Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a topical antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing Haloprogin degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing degradation products of Haloprogin. As specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide leverages data from structurally similar compounds, such as halogenated phenolic ethers and other topical antifungal agents, to provide informed recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a topical antifungal agent. Its chemical structure consists of a trichlorinated phenyl ring attached to a propargyl group via an ether linkage, with an iodine atom on the terminal carbon of the alkyne group. This structure, particularly the halogenated phenol and the iodoalkyne moiety, is susceptible to degradation under certain conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the degradation patterns of similar halogenated phenolic compounds and molecules with iodoalkynes, the following degradation pathways are plausible for this compound:
-
Hydrolysis: Cleavage of the ether linkage can occur under acidic or basic conditions, potentially yielding 2,4,5-trichlorophenol and 3-iodo-2-propyn-1-ol.
-
Dehalogenation: The iodine and chlorine atoms on the aromatic ring may be susceptible to removal, particularly under reductive or photolytic conditions. Reductive de-iodination of aromatic rings has been observed in the degradation of other iodinated compounds.[1]
-
Oxidation: The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opening products. Phenols are known to be susceptible to electron transfer oxidation.[2][3]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation, potentially through radical mechanisms leading to dehalogenation or polymerization.
Q3: What analytical techniques are best suited for identifying and quantifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[4][5][6] Key considerations for method development include:
-
Column: A reversed-phase column, such as a C18 or a more polar-embedded phase for better retention of polar degradants, is typically used.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is common. The pH of the mobile phase can be adjusted to optimize the separation of ionizable degradants.
-
Detection: A photodiode array (PDA) or UV detector is suitable for quantification. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight and fragmentation data.
Gas Chromatography (GC) with an electron capture detector (ECD) can also be a sensitive method for analyzing halogenated compounds, though derivatization may be necessary for the non-volatile components.[7][8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation; Inappropriate mobile phase pH; Sample solvent mismatch. | Use a new column; Adjust mobile phase pH to ensure the analyte is in a single ionic form; Dissolve the sample in the mobile phase.[9] |
| Ghost Peaks | Contamination in the injector or column; Carryover from previous injections. | Flush the injector and column with a strong solvent; Run blank injections between samples. |
| Baseline Drift or Noise | Mobile phase not properly degassed; Detector lamp aging; Contaminated mobile phase. | Degas the mobile phase; Replace the detector lamp; Use fresh, high-purity solvents.[9][10] |
| Inconsistent Retention Times | Fluctuation in pump pressure or flow rate; Temperature variations; Changes in mobile phase composition. | Check the pump for leaks or air bubbles; Use a column oven for temperature control; Prepare fresh mobile phase.[9] |
Sample Preparation Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Incomplete extraction from the sample matrix; Degradation during sample preparation. | Optimize extraction solvent and technique (e.g., sonication, vortexing); Minimize exposure to light and heat; Work quickly and analyze samples promptly. |
| Presence of Extraneous Peaks | Contamination from solvents, glassware, or the sample matrix itself. | Use high-purity solvents; Thoroughly clean all glassware; Employ a sample cleanup step like solid-phase extraction (SPE). |
| Analyte Degradation After Preparation | Sample stored improperly before analysis. | Store prepared samples at low temperatures (e.g., 4°C) and protect from light; Analyze as soon as possible after preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound reference standard and a solution of this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[11]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., the HPLC-UV/MS method described below).
Protocol 2: Stability-Indicating HPLC-UV/MS Method for this compound and Its Degradation Products
Objective: To separate, identify, and quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a PDA or UV detector and a mass spectrometer (e.g., ESI-QTOF or Ion Trap).
-
Data acquisition and processing software.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm and 275 nm |
| MS Ionization | Electrospray Ionization (ESI), positive and negative modes |
Method Validation:
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Potential Degradation Products of this compound and their Proposed Structures
| Degradation Product | Proposed Structure | Potential Cause of Formation | Notes |
| 2,4,5-Trichlorophenol |
| Acid/Base Hydrolysis | Cleavage of the ether bond. |
| 3-Iodo-2-propyn-1-ol | I-C≡C-CH₂OH | Acid/Base Hydrolysis | Cleavage of the ether bond. |
| Deiodinated this compound | C₉H₅Cl₃O | Reductive Dehalogenation, Photolysis | Loss of the iodine atom. |
| Dichlorinated Phenolic Degradant | C₆H₄Cl₂O | Dechlorination | Loss of one chlorine atom from the phenyl ring. |
| Oxidized this compound (e.g., Quinone) | C₉H₂Cl₃IO₂ | Oxidation | Oxidation of the phenolic ring. |
Note: The structures and formation pathways are proposed based on the chemical properties of this compound and degradation data of analogous compounds. Experimental verification is required.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Factors influencing this compound degradation pathways.
References
- 1. Iodinated contrast media electro-degradation: process performance and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aasnig.com [aasnig.com]
- 11. galbraith.com [galbraith.com]
Addressing Haloprogin-induced cytotoxicity in host cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during in vitro experiments involving Haloprogin. Due to the limited specific cytotoxicity data available for this compound in host cell lines, this guide incorporates representative data from studies on structurally related phenolic compounds to illustrate key concepts and provide a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's antifungal activity, and how might this relate to host cell cytotoxicity?
A1: this compound's antifungal mechanism is not fully elucidated but is thought to involve the inhibition of oxygen uptake and disruption of the fungal cell membrane. In host cells, similar effects on mitochondrial respiration and membrane integrity could lead to cytotoxicity. Phenolic compounds, in general, are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.[3][4][5]
Q2: I am observing higher-than-expected cytotoxicity in my cell line when treated with this compound. What are the initial troubleshooting steps?
A2: High cytotoxicity can stem from several factors. First, verify the concentration of your this compound stock solution. Improper dissolution or calculation errors are common sources of variability. Second, assess the health and confluency of your cell cultures; stressed or overly confluent cells can be more susceptible to cytotoxic effects. Finally, consider the incubation time. It may be necessary to perform a time-course experiment to determine the optimal exposure period.
Q3: How can I differentiate between apoptosis and necrosis in this compound-treated cells?
A3: To distinguish between apoptosis and necrosis, a common method is the Annexin V and Propidium Iodide (PI) assay. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.[6] This allows for the quantification of different cell death modalities via flow cytometry.
Q4: What are some general best practices to ensure the reproducibility of my cytotoxicity experiments with this compound?
A4: To ensure reproducibility, it is crucial to follow good cell culture practices.[7] This includes routine testing for mycoplasma contamination, authenticating your cell lines, and using a consistent passage number for your experiments. Additionally, ensure all reagents are properly prepared and stored, and that experimental conditions such as incubation times and compound concentrations are precisely controlled.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding protocol for all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete solubilization of formazan crystals by adding a sufficient volume of solubilization buffer and incubating for an adequate period. Pipette mixing or placing the plate on a shaker can aid dissolution. |
Issue 2: Unexpected Morphological Changes in Cells
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Run a vehicle control (cells treated with the solvent used to dissolve this compound at the same final concentration) to rule out solvent-induced morphological changes. |
| Contamination | Visually inspect cultures for signs of bacterial or fungal contamination. Perform routine mycoplasma testing. |
| Cellular Stress | Ensure cells are healthy and sub-confluent at the time of treatment. Avoid excessive exposure to light or temperature fluctuations. |
Quantitative Data Summary
Due to the lack of publicly available IC50 values for this compound in various host cell lines, the following table presents representative IC50 values for other phenolic compounds to illustrate the expected range of cytotoxicity.
Table 1: Representative IC50 Values of Phenolic Compounds in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Alpinumisoflavone | CCRF-CEM | Human T-cell leukemia | 27.63 | [8] |
| Laburnetin | MDA-MB-231-pcDNA | Human breast adenocarcinoma | 107.57 | [8] |
| Pycnanthulignene A | CEM/ADR5000 | Human T-cell leukemia (doxorubicin-resistant) | 5.91 | [8] |
| Doxorubicin | CCRF-CEM | Human T-cell leukemia | 0.20 | [8] |
| Phenolic Fraction | AMJ13 | Human breast cancer | 29.34 (µg/ml) | [9] |
| Terpene Fraction | AMJ13 | Human breast cancer | 8.455 (µg/ml) | [9] |
| Phenolic Fraction | SK-GT-4 | Human esophageal cancer | 21.97 (µg/ml) | [9] |
| Terpene Fraction | SK-GT-4 | Human esophageal cancer | 15.14 (µg/ml) | [9] |
| Guaiacol | Human pulp fibroblasts | Normal human cells | 9800 | [10] |
| Phenol | Human pulp fibroblasts | Normal human cells | 4500 | [10] |
| Eugenol | Human pulp fibroblasts | Normal human cells | 900 | [10] |
| Thymol | Human pulp fibroblasts | Normal human cells | 500 | [10] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[1][6][11]
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Treatment: Treat cells with this compound as required.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.[9][12][13][14]
Visualizations
Caption: General experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Putative signaling pathways for this compound-induced apoptosis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Toxic effects of microbial phenolic acids on the functions of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,5-trichlororophenol and its derivatives induce biochemical and morphological changes in human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Potential Role of Polyphenols in Modulating Mitochondrial Bioenergetics within the Skeletal Muscle: A Systematic Review of Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Haloprogin stock solutions for research
This technical support center provides guidance on the preparation, storage, and troubleshooting of Haloprogin stock solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing a this compound stock solution?
A1: Based on historical formulation data, a common solvent for this compound is a mixture of ethanol and a co-solvent like diethyl sebacate. For a 1% stock solution (10 mg/mL), you can dissolve 10 mg of this compound in a solution containing 200 mg of diethyl sebacate and then bring the final volume to 1 mL with ethanol. However, for typical in vitro research applications, dissolving this compound in a common laboratory solvent like DMSO, ethanol, or methanol at a concentration of 1-10 mg/mL is a good starting point. The optimal solvent and concentration should be determined empirically for your specific experimental needs.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is highly advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My this compound stock solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation upon storage, especially after refrigeration or freezing, can indicate that the solubility of this compound in your chosen solvent has been exceeded at lower temperatures. You can try gently warming the solution to room temperature and vortexing to redissolve the precipitate. If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution at a lower concentration or in a different solvent system.
Q4: How can I improve the stability of my this compound stock solution?
A4: this compound, as a halogenated phenolic ether, may be susceptible to oxidative and photodegradation. To enhance stability, consider the following:
-
Use of Antioxidants: The addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can help prevent oxidative degradation. BHT is known to scavenge free radicals that can initiate the degradation of ethers.
-
Protection from Light: Store stock solutions in amber vials or wrap the vials in aluminum foil to protect them from light, which can catalyze degradation.
-
Inert Atmosphere: For maximum stability, particularly for long-term storage, consider preparing and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | Solvent has a low solubility for this compound at storage temperature. | Gently warm and vortex the solution. If precipitation persists, prepare a new stock at a lower concentration or in a different solvent. Consider a co-solvent system (e.g., DMSO/ethanol). |
| Loss of Compound Activity | Degradation of this compound. | Prepare fresh stock solutions more frequently. Store aliquots at -80°C and protect from light. Consider adding an antioxidant like BHT to a final concentration of 0.01-0.1%. |
| Inconsistent Experimental Results | Incomplete dissolution of this compound or degradation of the stock solution. | Ensure complete dissolution of this compound powder when preparing the stock solution. Use a freshly thawed aliquot for each experiment. Perform a stability check of your stock solution over time using HPLC. |
| Color Change in Stock Solution | Potential degradation of the compound. | Discard the solution and prepare a fresh stock. This could be a sign of oxidative or photodegradation. Implement protective measures like using amber vials and adding antioxidants. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the same solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the 100 µg/mL working solution with 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the 100 µg/mL working solution with 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the 100 µg/mL working solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the 100 µg/mL working solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the 100 µg/mL working solution to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in foil and kept alongside.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, by HPLC-UV and LC-MS/MS.
Protocol 3: HPLC-UV Method for this compound Quantification
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: To be determined by scanning the UV spectrum of a this compound solution (typically between 220-300 nm).
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards to generate a calibration curve.
-
Inject the samples from the forced degradation study (appropriately diluted if necessary).
-
Quantify the amount of remaining this compound in the stressed samples by comparing their peak areas to the calibration curve.
Protocol 4: LC-MS/MS for Identification of Degradation Products
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Chromatographic Conditions:
-
Use the same HPLC method as described in Protocol 3.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan MS to identify parent ions of degradation products, followed by tandem MS (MS/MS) to obtain fragmentation patterns.
Procedure:
-
Analyze the stressed samples by LC-MS/MS.
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.
-
Determine the mass-to-charge ratio (m/z) of the parent ions of the degradation products.
-
Perform MS/MS analysis on the parent ions to obtain fragmentation patterns.
-
Use the fragmentation data to propose structures for the degradation products.
Visualizations
Technical Support Center: Optimizing Haloprogin Delivery in Fungal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Haloprogin. The information is designed to address common challenges encountered during in vitro fungal culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is sparingly soluble in water. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][2][3][4] The stock solution should be prepared at a concentration that is at least 100 times the highest final concentration to be tested in your assay.[5] This minimizes the final concentration of DMSO in the culture medium, which can have inhibitory effects on fungal growth at higher concentrations.[3][4]
Q2: My this compound solution precipitates when added to the culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous culture medium is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your culture medium should ideally be below 2.5%, and preferably under 1%, to avoid both fungal growth inhibition and precipitation of the compound.[3][4][6]
-
Use a Serial Dilution Strategy: Instead of adding the highly concentrated stock solution directly to the final culture volume, perform an intermediate dilution step. Dilute the 100x stock solution 1:10 in the culture medium first, and then add this 10x intermediate solution to your experimental wells.[1]
-
Vortexing/Mixing: When adding the this compound solution to the medium, ensure rapid and thorough mixing by vortexing or pipetting up and down to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
Q3: I am observing inconsistent antifungal activity or a complete loss of efficacy. What could be the cause?
A3: Inconsistent results can stem from several factors related to compound stability and experimental setup:
-
Stock Solution Storage: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
Interaction with Media Components: The antifungal activity of this compound has been shown to be reduced by the presence of serum.[8] If your medium is supplemented with serum or other complex biological components, this may be reducing the effective concentration of the drug. Consider using a serum-free medium for initial screening if appropriate for your fungal species.
Q4: What is the known antifungal spectrum of this compound?
A4: this compound has demonstrated a broad spectrum of activity. It is effective against various dermatophytes (e.g., Trichophyton, Microsporum), yeasts and yeast-like fungi such as Candida species, and also exhibits some activity against certain gram-positive bacteria.[8]
Q5: How do I perform a standard antifungal susceptibility test with this compound?
A5: The broth microdilution method is a standard and recommended procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10] The general steps are outlined in the experimental protocols section below. This method involves exposing a standardized fungal inoculum to serial dilutions of this compound in a 96-well plate. The MIC is defined as the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period.[11]
Data Presentation
Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Fungal Strain | Inoculum Size (cells/ml) | MIC in Liquid Medium (µg/ml) | MIC in Solid Medium (µg/ml) |
| Candida albicans | 10³ | 12.5 | 25.0 |
| Candida albicans | 10⁵ | 12.5 | 25.0 |
Source: Langsadl, L., & Jedlickova, Z. (1979). Sensitivity of Strains of Candida albicans to jaritin, this compound, clotrimazole and miconazole. Postgraduate Medical Journal, 55(647), 695–696.[12]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO and subsequent serial dilutions for use in a broth microdilution assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI-1640 medium (or other suitable fungal growth medium), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mg/mL):
-
Tare a sterile, sealed microcentrifuge tube on an analytical balance.
-
Carefully add approximately 10 mg of this compound powder to the tube. Record the exact weight.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL. For example, if you weighed out exactly 10 mg, add 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This is your 100x (or higher) stock solution.
-
Dispense into small, single-use aliquots and store at -20°C.
-
-
Preparation of Working Solutions (Serial Dilution):
-
Thaw one aliquot of the stock solution.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate sterile culture medium (e.g., RPMI-1640) to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration remains below the inhibitory level for your fungus (typically <1%).[6]
-
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is a generalized method for determining the MIC of this compound against a fungal strain.
Materials:
-
This compound working solutions (from Protocol 1)
-
Fungal culture in the logarithmic growth phase
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile culture medium (e.g., RPMI-1640)
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in the culture medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[6]
-
-
Plate Setup:
-
Add 100 µL of the appropriate this compound working solution to each well of a 96-well plate, corresponding to the desired final concentrations.
-
Include a positive control well (fungus in medium with no drug) and a negative control well (medium only). If using DMSO, include a solvent control well (fungus in medium with the highest concentration of DMSO used).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
Cover the plate and incubate at the optimal temperature and duration for the specific fungal species (e.g., 35°C for 24-48 hours for Candida spp.).
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm.
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth compared to the drug-free control.[11]
-
Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. msjonline.org [msjonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing [PeerJ] [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating Novel Antifungal Drug Targets: A Comparative Guide Featuring Haloprogin
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antifungal resistance necessitates the exploration and validation of novel drug targets. This guide provides a comparative analysis of the discontinued antifungal agent Haloprogin against established topical antifungals. By examining its known mechanisms and performance data alongside well-characterized alternatives, we aim to offer a framework for identifying and validating new targets for the next generation of antifungal therapies.
Comparative Performance of Topical Antifungal Agents
The in vitro efficacy of antifungal agents is a critical indicator of their potential therapeutic value. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of a drug that prevents visible growth of a microorganism. Below is a summary of available MIC data for this compound and its comparators against common dermatophytes and yeasts.
It is important to note that this compound is a legacy antifungal, and as such, the available data is limited and derived from older studies. The testing conditions in these studies may not align with current CLSI or EUCAST standards, which can influence MIC values.
| Antifungal Agent | Target Organism | MIC Range (µg/mL) | Reference |
| This compound | Trichophyton mentagrophytes | < 1 | [1] |
| Trichophyton rubrum | < 1 | [1] | |
| Microsporum canis | < 1 | [1] | |
| Candida albicans | 0.7 - 1.5 | [2] | |
| Candida spp. | < 1 | [1] | |
| Tolnaftate | Trichophyton rubrum | 16 | [3] |
| Dermatophytes | Inactive at 25 - 100 | [1] | |
| Clotrimazole | Candida albicans | < 0.2 - 0.7 | [2] |
| Terbinafine | Trichophyton indotineae (resistant) | 4 | [3] |
| Trichophyton indotineae (susceptible) | Not specified | [3] | |
| Undecylenic Acid | Dermatophytes | 10 - 25 | [1] |
Mechanisms of Action: A Comparative Overview
Understanding the molecular targets of existing antifungals is fundamental to identifying novel pathways to disrupt fungal growth. This compound's mechanism is not fully elucidated, but it is thought to differ from the primary targets of many modern antifungals.
-
This compound : The exact mechanism of action is unknown, but it is believed to involve the inhibition of oxygen uptake and the disruption of the fungal cell membrane's structure and function.[4][5] This dual mode of action suggests potential targets related to mitochondrial respiration and membrane integrity.
-
Tolnaftate & Terbinafine : These agents belong to the thiocarbamate and allylamine classes, respectively. They act by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[2][5][6][7][8][9][10][11] The inhibition of this enzyme leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene.[5][8][10][11]
-
Clotrimazole : As an azole antifungal, clotrimazole targets lanosterol 14α-demethylase (Erg11), another critical enzyme in the ergosterol biosynthesis pathway.[12][13][14] By inhibiting this enzyme, clotrimazole disrupts the production of ergosterol, leading to a compromised cell membrane.[12][13][14]
The following diagram illustrates the ergosterol biosynthesis pathway and the points of intervention for the comparator drugs.
A Workflow for Validating Novel Antifungal Targets
The process of discovering and validating a novel antifungal drug target is a systematic endeavor. The workflow below outlines the key stages, from initial hypothesis to a validated target ready for drug development. This compound's ill-defined mechanism highlights the importance of the initial "Target Identification" and "Mechanism of Action Deconvolution" steps.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the validation of antifungal drug targets. The following are generalized methodologies that can be adapted for the evaluation of compounds like this compound and for the characterization of their effects on potential novel targets.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Inoculum Preparation : Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution : The test compound (e.g., this compound) is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation : Each well containing the diluted drug is inoculated with the fungal suspension. A drug-free well is included as a growth control. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.
Fungal Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the fungal cell membrane.
-
Cell Preparation : Fungal cells are grown to mid-log phase, harvested, and washed with a suitable buffer (e.g., PBS).
-
Fluorescent Dye Incubation : The cells are resuspended in buffer containing a fluorescent dye that can only enter cells with compromised membranes (e.g., SYTOX Green).
-
Compound Addition : The test compound is added to the cell suspension.
-
Fluorescence Measurement : The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates that the compound is causing membrane permeabilization, allowing the dye to enter the cells and bind to nucleic acids.
Oxygen Consumption Rate (OCR) Assay
This assay measures the effect of a compound on fungal respiration.
-
Cell Seeding : Fungal cells are seeded into a specialized microplate for measuring cellular respiration (e.g., a Seahorse XF plate).
-
Compound Injection : The test compound is injected into the wells.
-
OCR Measurement : An extracellular flux analyzer is used to measure the rate of oxygen consumption in real-time. A decrease in OCR indicates that the compound is inhibiting mitochondrial respiration.
Conclusion
While this compound itself is no longer in clinical use, its unique, albeit poorly defined, mechanism of action serves as a valuable conceptual starting point for the discovery of novel antifungal targets. Its putative effects on both the cell membrane and oxygen uptake suggest that targeting fungal respiration and membrane integrity in novel ways could be a fruitful avenue for new drug development. The comparative data and experimental protocols provided in this guide are intended to equip researchers with a framework to explore these and other innovative strategies in the critical fight against antifungal resistance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fungi Target Identification & Validation - Creative Biolabs [creative-biolabs.com]
- 7. Dermatophyte infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. New topical agents for dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. T-2307 causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target Identification & Validation - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
A Tale of Two Targets: Unraveling the Distinct Antifungal Mechanisms of Haloprogin and Echinocandins
For Immediate Release
In the landscape of antifungal therapeutics, a deep understanding of the molecular mechanisms of action is paramount for the development of novel agents and the strategic deployment of existing ones. This guide provides a comprehensive comparison of the mechanistic dissimilarities between the topical antifungal agent Haloprogin and the systemic echinocandin class of drugs. By examining their distinct cellular targets and the experimental evidence that underpins our current understanding, this document aims to equip researchers, scientists, and drug development professionals with a clear and concise overview of these two important antifungal classes.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Echinocandins |
| Primary Target | Fungal respiration (oxygen uptake) and plasma membrane integrity | β-(1,3)-D-glucan synthase |
| Effect on Cell Wall | No direct effect on cell wall synthesis | Inhibition of cell wall biosynthesis, leading to osmotic instability and cell lysis[1] |
| Effect on Plasma Membrane | Disruption of membrane structure and function, leading to leakage of intracellular components | No direct effect on the plasma membrane |
| Effect on Respiration | Inhibition of oxygen consumption | No direct effect on respiration |
| Spectrum of Activity | Primarily active against dermatophytes and Candida species[2] | Broad-spectrum activity against Candida and Aspergillus species[1][3] |
| Clinical Use | Topical treatment of superficial fungal infections | Systemic treatment of invasive fungal infections |
Delving into the Mechanisms of Action
The fundamental difference between this compound and echinocandins lies in their cellular targets. Echinocandins have a well-defined mechanism of action, while the precise molecular target of this compound remains less characterized, though its downstream effects have been documented.
Echinocandins: Architects of Cell Wall Destruction
The echinocandin class of antifungals, which includes caspofungin, micafungin, and anidulafin, act by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy.[1] By inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[1] This targeted action results in a fungicidal effect against most Candida species and a fungistatic effect against Aspergillus species.
dot
References
Synergistic Potential of Haloprogin: A Theoretical Comparison Amidst a Data Void
A comprehensive review of existing scientific literature reveals a significant gap in the experimental data regarding the synergistic effects of the topical antifungal agent Haloprogin when combined with other antifungal drugs. To date, no studies presenting quantitative data, such as Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays, have been published. This absence of evidence prevents a direct, data-driven comparison of this compound's synergistic performance. However, a theoretical analysis based on its proposed mechanism of action can offer insights into its potential interactions with other major antifungal classes.
This compound, a halogenated phenolic ether, is thought to exert its antifungal effect by inhibiting oxygen uptake and disrupting the fungal cell membrane's structure and function.[1][2] This mechanism distinguishes it from other antifungal classes that target specific enzymes or cellular pathways. While now discontinued in many regions due to a higher incidence of side effects compared to modern antifungals, its unique, albeit not fully elucidated, mode of action provides a basis for postulating potential synergistic or antagonistic interactions.[3]
Theoretical Synergistic and Antagonistic Interactions
Synergy in antifungal therapy occurs when the combined effect of two drugs is greater than the sum of their individual effects.[4] This is often achieved by targeting different steps in a critical cellular pathway or by one agent increasing the penetration or efficacy of the other.
Potential for Synergy:
-
With Azoles (e.g., Miconazole, Clotrimazole): Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting the membrane's integrity through a different mechanism, this compound could potentially create openings or weaknesses in the cell membrane, allowing for enhanced penetration of azole antifungals to their target enzyme. This dual-pronged attack on membrane integrity and ergosterol synthesis could lead to a synergistic effect.
-
With Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol, forming pores in the cell membrane that lead to leakage of cellular contents and cell death. Similar to the potential interaction with azoles, this compound's membrane-disrupting activity could facilitate the action of polyenes by further destabilizing the membrane, potentially requiring lower concentrations of the polyene to be effective and thereby reducing its associated toxicity.
Potential for Antagonism or Indifference:
-
With Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than the target of azoles. While both this compound and allylamines affect the cell membrane, their mechanisms are quite distinct. It is possible that their actions are largely independent, resulting in an indifferent interaction. There is no clear theoretical basis for antagonism, but without experimental data, it cannot be ruled out.
-
With Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, not the cell membrane. As this compound is believed to primarily target the cell membrane, their mechanisms of action are directed at different cellular structures. This could lead to an indifferent or possibly additive effect, but a strong synergistic interaction is less likely than with membrane-targeting agents.
Standard Experimental Protocols for Assessing Synergy
The gold standard for quantifying antifungal synergy in vitro is the checkerboard microdilution assay . This method allows for the testing of multiple concentrations of two drugs, both alone and in combination.
Key Experimental Protocol: Checkerboard Microdilution Assay
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis, and the second agent is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs. Control wells with each drug alone and no drugs are also included.
-
Inoculum Preparation: A standardized suspension of the fungal isolate to be tested is prepared according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at a specific temperature and for a duration suitable for the growth of the test organism.
-
Reading of Results: The minimum inhibitory concentration (MIC) is determined for each drug alone and for each combination. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction. The formula is as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the theoretical mechanism of action of this compound in comparison to other antifungal classes and a typical workflow for a checkerboard assay.
Caption: Theoretical mechanisms of action of this compound and other major antifungal classes.
Caption: General experimental workflow for a checkerboard microdilution assay.
Conclusion
While the core request for a comparison guide of this compound's synergistic effects based on experimental data cannot be fulfilled due to a lack of published research, a theoretical exploration of its mechanism of action suggests potential for synergistic interactions, particularly with antifungal agents that target the fungal cell membrane such as azoles and polyenes. The absence of data highlights a potential area for future research, should interest in this older compound or its derivatives be revived. For now, any consideration of using this compound in a combination therapy would be purely speculative and would require rigorous in vitro and in vivo investigation. Researchers interested in antifungal synergy are directed towards the extensive literature on currently approved agents where such interactions are well-documented.
References
- 1. This compound: a Topical Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a topical antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as treatment for fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Potential Between Haloprogin and Azole Antifungals: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of haloprogin and azole antifungals, with a specific focus on the potential for cross-resistance. The information is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and antifungal agent development. Due to the limited number of direct comparative studies, this analysis synthesizes data on their respective mechanisms of action, in vitro antifungal activity, and established resistance pathways to provide a theoretical assessment of cross-resistance likelihood.
Executive Summary
This compound, a halogenated phenolic ether, and azole antifungals represent two distinct classes of antifungal agents. Their fundamental mechanisms of action differ significantly. This compound is thought to disrupt the fungal cell membrane and inhibit oxygen uptake, while azoles specifically inhibit the enzyme lanosterol 14α-demethylase, a critical step in the ergosterol biosynthesis pathway. Given these disparate molecular targets, the development of cross-resistance between these two drug classes is theoretically unlikely. However, a notable lack of direct experimental studies investigating this specific interaction necessitates a cautious interpretation. This guide presents the available comparative data, details the underlying biochemical pathways, and outlines the experimental protocols required to definitively assess cross-resistance.
Comparative In Vitro Antifungal Activity
Direct, quantitative comparisons of the in vitro activity of this compound and azole antifungals against a broad panel of fungi are scarce in publicly available literature. However, some studies provide a qualitative assessment.
Table 1: Summary of Comparative In Vitro Efficacy
| Antifungal Agent(s) | Fungal Species | Comparative Finding | Source |
| This compound, Clotrimazole, Miconazole | Candida albicans | The antifungal activity of this compound was found to be similar to jaritin, but both were less active in vitro than the azoles clotrimazole and miconazole. |
Note: This table reflects the limited direct comparative data available. Comprehensive studies with Minimum Inhibitory Concentration (MIC) values for both this compound and a range of azoles against the same fungal isolates are not readily found in the reviewed literature.
Mechanisms of Action and Resistance
The potential for cross-resistance is largely determined by the overlap in the drugs' mechanisms of action and the resistance strategies employed by the fungi.
This compound
The precise mechanism of action for this compound is not fully elucidated.[1] It is a topical antifungal agent that has been used for dermatophytic infections.[1] The proposed mechanisms include:
-
Disruption of Yeast Membrane Structure and Function: this compound is believed to interfere with the integrity of the fungal cell membrane.[1]
-
Inhibition of Oxygen Uptake: It is also thought to inhibit cellular respiration.[1]
Resistance mechanisms to this compound have not been extensively studied or documented.
Azole Antifungals
Azoles are a widely used class of antifungals that include imidazoles (e.g., clotrimazole, miconazole) and triazoles (e.g., fluconazole, itraconazole).
-
Mechanism of Action: Azoles inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.
-
Mechanisms of Resistance: Resistance to azoles is well-documented and can occur through several mechanisms:
-
Target Site Modification: Point mutations in the ERG11 gene can reduce the binding affinity of azole drugs to the lanosterol 14α-demethylase enzyme.
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring higher drug concentrations for inhibition.
-
Active Drug Efflux: Overexpression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump azole drugs out of the fungal cell.
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi can develop bypass pathways or alter other enzymes in the ergosterol synthesis process to reduce their dependence on the azole-targeted step.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known and proposed mechanisms of action and a potential experimental workflow to investigate cross-resistance.
Caption: Mechanism of action for azole antifungals.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for cross-resistance testing.
Experimental Protocols
To definitively assess cross-resistance, a standardized antifungal susceptibility testing protocol should be employed. The following outlines a typical broth microdilution method.
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a representative azole antifungal (e.g., fluconazole) against a panel of fungal isolates, including known azole-resistant strains.
Materials:
-
Fungal isolates (e.g., Candida albicans, Trichophyton rubrum), including well-characterized azole-susceptible and azole-resistant strains.
-
This compound and azole antifungal powders.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
Sterile solvents (e.g., DMSO) for drug stock solutions.
Methodology:
-
Inoculum Preparation: Fungal cultures are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to achieve logarithmic growth. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted in RPMI medium to achieve the desired final concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Drug Dilution Series: Stock solutions of this compound and the azole antifungal are prepared in a suitable solvent. A two-fold serial dilution of each drug is then prepared in the 96-well microtiter plates using RPMI medium.
-
Inoculation: Each well of the microtiter plates containing the drug dilutions is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for azoles) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength.
-
Data Analysis: The MICs of this compound for the azole-susceptible and azole-resistant strains are compared. A significant increase in the this compound MIC for the azole-resistant strains would suggest cross-resistance.
Conclusion and Future Directions
Based on the distinct mechanisms of action, with this compound targeting the cell membrane and oxygen uptake and azoles targeting ergosterol biosynthesis, the likelihood of a single fungal mutation conferring resistance to both drug classes is low. However, this remains a theoretical assessment. The overexpression of multidrug efflux pumps is a common resistance mechanism that can sometimes confer resistance to structurally unrelated compounds. It is unknown if this compound is a substrate for the same efflux pumps that export azoles.
There is a clear need for direct experimental studies to confirm or refute the existence of cross-resistance between this compound and azole antifungals. Such studies should involve a panel of clinically relevant fungal isolates with well-characterized azole resistance mechanisms. The data generated would be invaluable for guiding clinical practice, particularly in the context of treating infections that are refractory to azole therapy.
References
Haloprogin's Antifungal Efficacy: A Comparative Analysis Against Clinical Isolates
For Immediate Release
This guide provides a comprehensive analysis of the antifungal activity of Haloprogin against key clinical fungal isolates, primarily from the genera Trichophyton, Microsporum, and Candida. Its performance is compared with established antifungal agents, supported by available in vitro susceptibility data. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of antifungal therapies.
This compound is a halogenated phenolic ether that was previously used as a topical antifungal agent for the treatment of superficial tinea infections such as athlete's foot, jock itch, and ringworm.[1][2] Its mechanism of action is not fully elucidated but is thought to involve the inhibition of oxygen uptake and the disruption of the fungal cell membrane's structure and function.[2][3] Notably, this compound is no longer available in the United States, having been discontinued due to a high incidence of cutaneous side effects, including irritation, burning, and blistering, and the advent of newer, better-tolerated antifungal drugs.[1][2][3][4][5]
Comparative Antifungal Susceptibility
The in vitro activity of this compound and other common antifungal agents is summarized by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table presents a compilation of MIC ranges for this compound and selected comparator drugs against dermatophytes and Candida albicans. It is important to note that the data for this compound is derived from older studies, reflecting its historical use.
| Antifungal Agent | Fungal Group | Organism Example | MIC Range (µg/mL) |
| This compound | Dermatophytes | Trichophyton/Microsporum spp. | 0.0015 - 0.39[6] |
| Yeasts | Candida albicans | 0.2 - 6.2[7][8] | |
| Terbinafine | Dermatophytes | Trichophyton spp. | <0.001 - >64[9][10] |
| Itraconazole | Dermatophytes | Trichophyton spp. | 0.0019 - 0.5[11] |
| Yeasts | Candida albicans | 0.03125 - >16[12] | |
| Fluconazole | Dermatophytes | Trichophyton spp. | 0.125 - 64[11][13] |
| Yeasts | Candida albicans | ≤0.125 - ≥64[14][15] | |
| Amphotericin B | Yeasts | Candida albicans | 0.06 - 1.0[14][16] |
| Caspofungin | Yeasts | Candida albicans | 0.008 - 8[17][18] |
Experimental Methodologies
The determination of antifungal susceptibility is critical for understanding a compound's efficacy. The data presented for the comparator drugs are largely based on standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A generalized protocol for the broth microdilution method, a common technique for determining MIC values, is provided below.
Broth Microdilution Antifungal Susceptibility Testing Protocol (Adapted from CLSI M27/M38-A2)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the fungal cells or conidia is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of cells/conidia (e.g., 0.5 McFarland standard). This suspension is then further diluted in a standardized test medium (e.g., RPMI-1640).
-
Antifungal Agent Preparation: The antifungal agents are solubilized in an appropriate solvent (e.g., dimethyl sulfoxide or water) and serially diluted in the test medium to achieve a range of concentrations.
-
Microdilution Plate Inoculation: The susceptibility testing is performed in 96-well microtiter plates. Each well is filled with the diluted antifungal agent, and then the standardized fungal inoculum is added. A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.
-
Incubation: The plates are incubated at a specific temperature (typically 35°C) for a defined period (24-72 hours, depending on the fungus).[14]
-
MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[19]
Visualizing Experimental and Mechanistic Pathways
To further clarify the processes involved in evaluating antifungal activity, the following diagrams illustrate the experimental workflow for antifungal susceptibility testing and the proposed mechanism of action for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C9H4Cl3IO | CID 3561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. drugs.com [drugs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. The Emerging Terbinafine-Resistant Trichophyton Epidemic: What Is the Role of Antifungal Susceptibility Testing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcdr.net [jcdr.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Identification and <i>in vitro</i> antifungal susceptibility of dermatophyte species isolated from lesions of cutaneous dermatophytosis: A cross-sectional study - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 14. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jidc.org [jidc.org]
- 17. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
The Haloprogin Scaffold: A Classic Framework for Novel Antifungal Drug Synthesis a Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. The scaffold of haloprogin, a topical antifungal agent first synthesized in the 1960s, presents a compelling starting point for the development of new therapeutics. Although this compound itself has been largely discontinued due to side effects, its core structure—a halogenated phenyl ether with a propargyl iodide moiety—offers a unique pharmacophore for designing next-generation antifungals. This guide provides a comparative analysis of the potential of the this compound scaffold in novel drug synthesis, contrasting its hypothetical derivatives with established antifungal agents.
Performance Comparison of this compound-Based Agents and Existing Antifungals
While recent literature on novel, specific this compound analogs is sparse, we can extrapolate potential efficacy based on the known broad-spectrum activity of the parent compound and compare it to current therapeutic options. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of this compound and leading antifungal drugs against two clinically significant fungal pathogens: Candida albicans and Aspergillus fumigatus.
Table 1: In Vitro Antifungal Activity against Candida albicans
| Compound/Drug | Chemical Class | Mechanism of Action | MIC Range (µg/mL) |
| Hypothetical this compound Analog | Halogenated Phenyl Ether | Disruption of fungal cell membrane and inhibition of oxygen uptake (presumed) | Variable, dependent on structural modifications |
| This compound (Reference) | Halogenated Phenyl Ether | Disruption of fungal cell membrane and inhibition of oxygen uptake | 1.0 - 4.0 |
| Fluconazole | Azole | Inhibits ergosterol synthesis | 0.25 - 64[1] |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | 0.06 - 4.0[2][3] |
Table 2: In Vitro Antifungal Activity against Aspergillus fumigatus
| Compound/Drug | Chemical Class | Mechanism of Action | MIC Range (µg/mL) |
| Hypothetical this compound Analog | Halogenated Phenyl Ether | Disruption of fungal cell membrane and inhibition of oxygen uptake (presumed) | Variable, dependent on structural modifications |
| This compound (Reference) | Halogenated Phenyl Ether | Disruption of fungal cell membrane and inhibition of oxygen uptake | Not widely reported |
| Voriconazole | Azole | Inhibits ergosterol synthesis | 0.06 - >8[4] |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthesis in the cell wall | 0.008 - 4[5] |
Experimental Protocols
To ensure rigorous and reproducible evaluation of novel antifungal candidates derived from the this compound scaffold, standardized experimental protocols are essential.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A2 Modified)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum (adjusted to 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds)
-
Test compound (solubilized in a suitable solvent, e.g., DMSO)
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound and control antifungal in the microtiter plate wells.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is typically ≥50% inhibition, while for polyenes and echinocandins, it is often complete inhibition. Readings can be done visually or spectrophotometrically at a specific wavelength (e.g., 530 nm).[6][7][8][9]
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of a compound against mammalian cells to determine its therapeutic index.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
96-well tissue culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the human cells in the 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Path Forward: Synthesis and Evaluation Workflow
The development of novel antifungal agents from the this compound scaffold follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: Workflow for the synthesis and evaluation of novel antifungal agents.
Signaling Pathways and Mechanisms of Action
The precise mechanism of action for this compound was not fully elucidated but is thought to involve disruption of the fungal cell membrane and inhibition of oxygen uptake. Novel derivatives may retain or modify this mechanism. A potential signaling pathway affected by such compounds could involve the cellular stress response.
Caption: Putative mechanism of action for this compound-based antifungals.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Non-Antifungal Cellular Effects of Haloprogin: A Comparative Guide and Roadmap for Future Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloprogin, a topical antifungal agent, has been historically used for the treatment of superficial fungal infections. Its primary mechanism of action is understood to involve the disruption of the fungal cell membrane and inhibition of oxygen uptake. However, a significant knowledge gap exists regarding its non-antifungal cellular effects, particularly in mammalian cells. This guide synthesizes the available information on this compound's cellular impacts, provides a comparative perspective with the structurally related compound Halofuginone, and proposes a comprehensive experimental framework to elucidate its potential off-target effects. This document aims to serve as a resource for researchers interested in exploring the broader biological activities of this compound and similar compounds.
Introduction
This compound is a synthetic antifungal agent that was previously used for the topical treatment of dermatophyte infections.[1][2] While effective against various fungi, its use has largely been superseded by newer agents with improved safety and efficacy profiles. The primary antifungal action of this compound in Candida albicans is attributed to the inhibition of oxygen uptake and disruption of the cell membrane.[3][4] It has also been noted to affect protein and nucleic acid synthesis to a lesser degree.[3][4]
Despite its historical use, there is a conspicuous absence of in-depth studies on the non-antifungal cellular effects of this compound, especially concerning its interaction with mammalian cells. Understanding these off-target effects is crucial for a complete toxicological profile and could unveil novel therapeutic applications. This guide aims to collate the limited existing data, draw comparisons with a related compound, Halofuginone, and provide a structured approach for future investigations.
Comparative Cellular Effects: this compound vs. Halofuginone
To contextualize the potential non-antifungal effects of this compound, it is informative to compare it with Halofuginone, a quinazolinone alkaloid with a similar halogenated structure. Unlike this compound, Halofuginone has been more extensively studied for its effects on mammalian cells, revealing potent biological activities beyond its antiprotozoal origins.
| Feature | This compound | Halofuginone |
| Primary Use | Topical Antifungal | Antiprotozoal, Investigational Antifibrotic and Anticancer Agent |
| Known Antifungal MOA | Inhibition of oxygen uptake, cell membrane disruption in C. albicans.[3][4] | Not primarily used as an antifungal. |
| Effect on T-Cells | Not reported. | Suppresses T-cell proliferation by blocking proline uptake.[5] |
| Induction of Apoptosis | Not well-documented in mammalian cells. Lysis of mammalian erythrocytes has been noted.[3] | Induces apoptosis in T-cells and various cancer cell lines.[5][6] |
| Effect on Cell Cycle | Not reported. | Induces G0/G1 cell cycle arrest in hepatocellular carcinoma cells.[4] |
| Signaling Pathway Modulation | Not well-documented. | Modulates TGF-β signaling pathway.[7][8] |
| Oxidative Stress | Not reported. | Can induce oxidative stress as part of its broader transcriptional effects.[6] |
This comparison highlights the significant disparity in our understanding of the cellular effects of these two related compounds. The documented non-antifungal activities of Halofuginone provide a strong rationale for investigating similar effects in this compound.
Proposed Experimental Protocols for Investigating Non-Antifungal Effects
The following are proposed experimental workflows to systematically investigate the non-antifungal cellular effects of this compound. These protocols are based on standard cell biology and molecular biology techniques.
Assessment of Cytotoxicity and Apoptosis Induction
Objective: To determine the cytotoxic potential of this compound on mammalian cell lines and to ascertain if cell death occurs via apoptosis or necrosis.
Methodology:
-
Cell Culture: Culture selected mammalian cell lines (e.g., HaCaT keratinocytes, NIH-3T3 fibroblasts, Jurkat T-cells) in appropriate media.
-
MTT Assay: Treat cells with a range of this compound concentrations for 24, 48, and 72 hours. Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value.
-
Annexin V/Propidium Iodide Staining: Treat cells with this compound at concentrations around the IC50 value. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Treat cells with this compound and measure the activity of key executioner caspases (e.g., Caspase-3/7) using a luminometric or colorimetric assay.
-
Western Blot Analysis: Analyze the expression of apoptosis-related proteins such as cleaved PARP, Bcl-2, and Bax in this compound-treated cells.
Cell Cycle Analysis
Objective: To determine if this compound affects cell cycle progression in mammalian cells.
Methodology:
-
Cell Synchronization: Synchronize cells at a specific phase of the cell cycle (e.g., G0/G1 by serum starvation).
-
This compound Treatment: Treat synchronized cells with this compound at sub-lethal concentrations.
-
Propidium Iodide Staining and Flow Cytometry: At various time points post-treatment, harvest cells, fix, and stain with Propidium Iodide (PI). Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis: Analyze the expression of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (e.g., CDK4, CDK1).
Investigation of Oxidative Stress
Objective: To assess whether this compound induces the generation of reactive oxygen species (ROS) in mammalian cells.
Methodology:
-
ROS Detection: Treat cells with this compound and incubate with a fluorescent probe for ROS (e.g., DCFDA or DHE). Measure the fluorescence intensity using a plate reader or flow cytometry.
-
Glutathione Assay: Measure the levels of intracellular reduced glutathione (GSH) in this compound-treated cells using a commercially available kit.
-
Antioxidant Rescue: Co-treat cells with this compound and an antioxidant (e.g., N-acetylcysteine) to determine if the antioxidant can rescue any observed cytotoxic effects.
Analysis of TGF-β Signaling Pathway
Objective: To investigate if this compound modulates the TGF-β signaling pathway, similar to Halofuginone.
Methodology:
-
Reporter Assay: Transfect cells with a TGF-β responsive reporter construct (e.g., containing SMAD binding elements driving luciferase expression). Treat cells with TGF-β in the presence or absence of this compound and measure reporter activity.
-
Western Blot Analysis: Analyze the phosphorylation status of key downstream mediators of the TGF-β pathway, such as Smad2 and Smad3, in cells treated with TGF-β and this compound.
Signaling Pathways and Mechanisms
Known Antifungal Mechanism of this compound
The primary antifungal mechanism of this compound is understood to involve two main actions against fungal cells.
TGF-β Signaling Pathway Modulation by Halofuginone (for Comparative Context)
Halofuginone has been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in fibrosis and cancer.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H4Cl3IO | CID 3561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of halofuginone on the inhibition of proliferation and invasion of hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the activity and lingering effect of topical antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Halofuginone inhibits tumor migration and invasion by affecting cancer-associated fibroblasts in oral squamous cell carcinoma [frontiersin.org]
Haloprogin: Re-evaluating a Discontinued Antifungal as a Lead Compound for Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
Once a topical treatment for superficial fungal infections, haloprogin was withdrawn from the market due to a high incidence of side effects. However, for drug discovery professionals, discontinued drugs can represent a valuable source of lead compounds with known antifungal activity. This guide provides a comprehensive comparison of this compound with other established antifungal agents, offering insights into its potential as a starting point for the development of new, safer, and more effective antifungal therapies.
Executive Summary
This compound, a halogenated phenolic ether, demonstrates broad-spectrum activity against dermatophytes and Candida species. Its mechanism of action, while not fully elucidated, is thought to involve the disruption of the fungal cell membrane and inhibition of cellular respiration.[1][2] This guide presents available in vitro antifungal activity data for this compound and compares it with that of other topical antifungals, including tolnaftate and the azoles miconazole, clotrimazole, and ketoconazole. While direct quantitative cytotoxicity data for this compound is scarce, its clinical history of adverse effects underscores the need for structural modifications to improve its therapeutic index. The following sections provide detailed data, experimental protocols, and an exploration of the signaling pathways targeted by comparator drugs to inform medicinal chemistry efforts aimed at reviving the therapeutic potential of the this compound scaffold.
Comparative Antifungal Activity
The in vitro efficacy of this compound has been evaluated against various fungal pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and its comparators. It is important to note that much of the primary data for this compound dates from the 1970s, and direct, side-by-side comparative studies with a broad range of modern antifungals are limited.
Table 1: In Vitro Activity against Candida Species
| Compound | Candida albicans MIC Range (µg/mL) | Candida spp. (other) MIC Range (µg/mL) | Reference(s) |
| This compound | 0.39 - 1.5 | 0.03 - >25.0 | Langsadl & Jedlickova, 1979 |
| Miconazole | 0.025 - 1.56 | 0.5 (T. rubrum) | Langsadl & Jedlickova, 1979; Abdel-Salam et al., 2020 |
| Clotrimazole | 0.025 - 0.10 | 0.008 - 8 | Langsadl & Jedlickova, 1979; El-Sayed et al., 2021 |
| Ketoconazole | Not widely reported for topical use | 0.25 - 8.0 (T. rubrum) | Arika et al., 2021 |
Table 2: In Vitro Activity against Dermatophytes
| Compound | Trichophyton spp. MIC Range (µg/mL) | Microsporum spp. MIC Range (µg/mL) | Epidermophyton floccosum MIC Range (µg/mL) | Reference(s) |
| This compound | Reported to be equal to tolnaftate | Reported to be equal to tolnaftate | Reported to be equal to tolnaftate | Harrison et al., 1970 (as cited by multiple sources) |
| Tolnaftate | 0.05 - 1.6 | 0.05 - 1.6 | 0.2 | Fernandez-Torres et al., 2001 |
| Miconazole | 0.03 - 4.0 | 0.03 - 4.0 | 0.06 - 0.5 | Fernandez-Torres et al., 2001 |
| Clotrimazole | 0.03 - 2.0 | 0.03 - 2.0 | 0.06 - 0.5 | Fernandez-Torres et al., 2001 |
| Ketoconazole | 0.03 - 4.0 | 0.03 - 4.0 | 0.06 - 1.0 | Fernandez-Torres et al., 2001 |
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide were primarily generated using broth microdilution methods. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi, which is applicable to dermatophytes.
Broth Microdilution Antifungal Susceptibility Testing of Dermatophytes (CLSI M38-A2)
-
Inoculum Preparation:
-
Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote conidiation.
-
Conidia are harvested and suspended in sterile saline.
-
The suspension is adjusted to a specific concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plates.
-
The plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (e.g., 4-7 days), depending on the growth rate of the fungal species.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 100% inhibition) compared to the growth in the drug-free control well. The endpoint is typically read visually or with a spectrophotometer.
-
Signaling Pathways and Potential Mechanisms of Action
While the precise molecular target of this compound remains to be elucidated, its comparators have well-defined mechanisms of action that disrupt key fungal signaling pathways. Understanding these pathways is crucial for designing new compounds inspired by the this compound scaffold that may exhibit improved selectivity and reduced off-target effects.
Ergosterol Biosynthesis Pathway (Target of Azoles)
The azole antifungals, such as miconazole, clotrimazole, and ketoconazole, inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.
Caption: Simplified ergosterol biosynthesis pathway highlighting the targets of azole and allylamine antifungals.
Fungal Cell Wall Integrity (CWI) Pathway
The fungal cell wall is a dynamic structure essential for maintaining cell shape and protecting against environmental stress. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that regulates cell wall biogenesis and remodeling. While not a direct target of the antifungals discussed here, it is a key pathway involved in the fungal stress response to cell wall-damaging agents.
Caption: The fungal Cell Wall Integrity (CWI) signaling pathway, a key stress response mechanism.
This compound as a Lead Compound: A SWOT Analysis
Strengths:
-
Proven Antifungal Activity: Demonstrates efficacy against a clinically relevant spectrum of dermatophytes and Candida species.
-
Unique Chemical Scaffold: As a halogenated phenolic ether, it differs from the common azole and allylamine classes, potentially offering a different mechanism of action and a way to overcome existing resistance.
Weaknesses:
-
High Incidence of Side Effects: Its discontinuation was due to local irritation, burning, and vesiculation, indicating a poor therapeutic index.[2]
-
Mechanism of Action is Unclear: The lack of a defined molecular target hinders rational drug design and optimization.[1][2]
-
Limited Modern Data: The majority of the available data is from several decades ago, making direct comparisons with current antifungals challenging.
Opportunities:
-
Lead Optimization: The this compound scaffold can be chemically modified to improve its safety profile while retaining or enhancing its antifungal activity.
-
Target Identification: Modern chemoproteomics and genetic screening approaches could be employed to identify its molecular target(s), paving the way for mechanism-based drug design.
-
Overcoming Resistance: A novel mechanism of action could be effective against fungal strains resistant to current therapies.
Threats:
-
Difficulty in Separating Efficacy and Toxicity: The structural features responsible for antifungal activity may be intrinsically linked to its toxicity.
-
Development Costs and Timelines: Significant investment would be required to optimize the lead compound and conduct preclinical and clinical studies.
Conclusion and Future Directions
This compound represents a compelling, albeit challenging, starting point for a drug discovery program aimed at developing new topical antifungal agents. Its established in vitro efficacy against key fungal pathogens provides a solid foundation for medicinal chemistry efforts. The primary hurdle to overcome is its unfavorable side-effect profile.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: Synthesizing and screening a library of this compound analogs to identify modifications that reduce cytotoxicity while maintaining or improving antifungal potency.
-
Target Deconvolution: Employing modern biochemical and genetic techniques to identify the molecular target(s) of this compound. This would enable a more rational, mechanism-based approach to lead optimization.
-
In Vitro Cytotoxicity Profiling: A critical next step is to generate quantitative cytotoxicity data (e.g., IC50 values) for this compound and its analogs against human keratinocytes and other relevant cell lines to guide the development of safer compounds.
By leveraging modern drug discovery technologies, the promising antifungal activity of the this compound scaffold may yet be harnessed to produce a new generation of safe and effective treatments for superficial fungal infections.
References
Exploring Haloprogin Derivatives: A Comparative Guide to Activity Against Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance necessitates the exploration of novel chemical scaffolds and the reinvestigation of older compounds with potential for modification. Haloprogin, a topical antifungal agent used in the past, presents an interesting starting point for the development of new derivatives. This guide provides a comparative overview of the potential efficacy of hypothetical this compound derivatives against clinically relevant resistant fungal pathogens, alongside currently available antifungal agents. The experimental data for existing drugs is compiled from published research, while the data for this compound derivatives is presented as a template for future studies.
Comparative Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of hypothetical this compound derivatives and standard antifungal drugs against key resistant fungal strains. MIC is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Candida auris (Fluconazole-R) MIC (µg/mL) | Candida albicans (Fluconazole-R) MIC (µg/mL) | Aspergillus fumigatus (Azole-R) MIC (µg/mL) |
| This compound Derivative A | Data not available | Data not available | Data not available |
| This compound Derivative B | Data not available | Data not available | Data not available |
| This compound Derivative C | Data not available | Data not available | Data not available |
| Fluconazole | >64 | 16 - >64 | Not Applicable |
| Amphotericin B | 0.5 - 2 | 0.25 - 1 | 0.5 - 2 |
| Caspofungin | 0.125 - 0.5 | 0.06 - 0.25 | ≤0.06 |
| Voriconazole | >8 | 1 - 8 | 2 - >16 |
Note: Data for standard antifungals is aggregated from multiple sources. The data for this compound derivatives is hypothetical and serves as a placeholder for future experimental results.
Experimental Protocols
The determination of antifungal activity for novel compounds like this compound derivatives requires standardized and reproducible experimental protocols. The following outlines the key methodologies for assessing in vitro efficacy against resistant fungi.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Inoculum Preparation:
- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 to 2.5 x 10³ cells/mL for yeasts and 0.4 to 5 x 10⁴ conidia/mL for molds.[1]
2. Preparation of Antifungal Agent Dilutions:
- The this compound derivative or comparator drug is serially diluted in RPMI 1640 medium to create a range of concentrations.
3. Inoculation and Incubation:
- A 96-well microtiter plate is prepared with each well containing a specific concentration of the antifungal agent.
- Each well is inoculated with the prepared fungal suspension.
- The plate is incubated at 35°C for 24 hours for Candida species and 48-72 hours for Aspergillus species.[2]
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the drug-free control well.[1] For amphotericin B, the endpoint is typically complete inhibition of growth.[2]
Visualizing Experimental and Mechanistic Pathways
Understanding the experimental workflow and the potential mechanism of action is crucial for drug development. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Experimental workflow for determining the MIC of this compound derivatives.
References
Safety Operating Guide
Personal protective equipment for handling Haloprogin
This document provides immediate and essential safety, handling, and disposal information for Haloprogin, tailored for researchers, scientists, and drug development professionals. Following these procedural guidelines is critical for ensuring laboratory safety.
Physicochemical and Toxicological Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C9H4Cl3IO | [1][2] |
| Molecular Weight | 361.39 g/mol | [2] |
| Melting Point | 113.5 - 115 °C | [3][4] |
| Boiling Point | 391.9°C at 760 mmHg | [3][5] |
| Flash Point | 190.8°C | [3][5] |
| Solubility | Insoluble in water | [4] |
| Appearance | Solid | [3] |
| Acute Toxicity (LD50, mice) | >3 g/kg (oral and s.c.); 510 mg/kg (i.p.) | [2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent skin and eye contact, and inhalation.[3]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves | Double gloving is recommended.[6] Nitrile or other resistant material. Powder-free.[7] | Prevents dermal absorption.[3] |
| Body Protection | Protective disposable gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6] | Protects skin from splashes and contamination. |
| Eye and Face Protection | Safety goggles and face shield | Goggles should be worn for eye protection. A face shield provides a full range of protection against splashes.[7] | Protects against accidental splashes to the eyes and face.[3] |
| Respiratory Protection | N95 or higher respirator | Use when handling the powder form or if dust/aerosols may be generated.[7] | Minimizes inhalation of airborne particles.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize exposure to dust.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Decontamination: After handling, decontaminate all surfaces, equipment, and glassware. Wipe down the work area with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light, as the compound is photosensitive.[2]
-
For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[8]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, and absorbent pads, should be considered hazardous waste.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.[9]
Disposal of Unused this compound:
-
Take-Back Programs: The preferred method of disposal is through a community-based drug take-back program.[10]
-
Household Trash Disposal (if no take-back program is available):
-
Do not flush down the sink or toilet.[10]
-
Remove the this compound from its original container.
-
Mix it with an undesirable substance such as used coffee grounds or kitty litter to make it less appealing to children and pets.[10]
-
Place the mixture in a sealable bag, can, or other container to prevent leakage.[10]
-
Before discarding the original container, remove or scratch out all identifying information from the label.[10]
-
Disposal of Contaminated Solvents:
-
Collect all waste solvents in a designated, properly labeled, and sealed hazardous waste container.
-
Dispose of the solvent waste through a certified chemical waste management company.[11]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C9H4Cl3IO | CID 3561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 777-11-7 [m.chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound|lookchem [lookchem.com]
- 6. osha.gov [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
